Bis-aminooxy-PEG4
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
O-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O6/c11-17-9-7-15-5-3-13-1-2-14-4-6-16-8-10-18-12/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNMUXWMRYYPNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCON)OCCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Bis-aminooxy-PEG4 Spacer
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of PEG Spacers in Bioconjugation
Polyethylene glycol (PEG) linkers have become indispensable tools in the field of bioconjugation, serving as flexible and hydrophilic spacers to connect two or more molecular entities. The process of covalently attaching PEG chains, known as PEGylation, can significantly enhance the therapeutic properties of biomolecules. These benefits include improved aqueous solubility, extended circulation half-life by reducing renal clearance, and decreased immunogenicity.[1] Bifunctional PEG linkers, which possess reactive groups at both ends, are particularly valuable for crosslinking molecules and are foundational in the development of complex biologics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2]
The choice of the reactive groups and the length of the PEG spacer are critical design parameters that influence the stability, pharmacokinetics, and efficacy of the final conjugate. This guide provides a detailed examination of Bis-aminooxy-PEG4, a homobifunctional PEG linker featuring two aminooxy groups connected by a four-unit PEG chain.
Core Concepts of this compound
This compound is a homobifunctional crosslinking reagent that is highly soluble in water.[3] Its core utility lies in the reactivity of its terminal aminooxy groups (-ONH2) with carbonyl moieties (aldehydes and ketones) to form stable oxime bonds.[3][4] This bioorthogonal reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | References |
| Chemical Formula | C10H24N2O6 | [3][6] |
| Molecular Weight | 268.3 g/mol | [3][6] |
| Purity | Typically >95% | [3] |
| Appearance | Liquid | [7] |
| Solubility | Water, DMSO, DCM, DMF | [3] |
| Storage Conditions | -20°C, protected from light and moisture | [3][6] |
The Chemistry of Oxime Ligation
The reaction between an aminooxy group and an aldehyde or ketone proceeds via a nucleophilic addition to form a stable oxime linkage. This reaction is notable for its high specificity and the stability of the resulting bond compared to other linkages like imines or hydrazones.[4] The reaction is catalyzed by acidic conditions and can be accelerated at neutral pH by the addition of nucleophilic catalysts such as aniline (B41778) and its derivatives.[4]
Reaction Kinetics and Stability
While specific kinetic data for this compound is not extensively published, the kinetics of oxime ligation are well-documented. The reaction rate is influenced by pH, with faster rates typically observed at lower pH. However, for biological applications, the reaction is often carried out at or near neutral pH with the aid of a catalyst to achieve reasonable reaction times. The stability of the oxime bond is a key advantage, exhibiting greater hydrolytic stability than hydrazones, particularly at physiological pH.[4]
Key Applications of this compound
The homobifunctional nature of this compound makes it suitable for a variety of crosslinking applications in drug development and research.
PROTACs and Targeted Protein Degradation
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design, influencing the formation and stability of the ternary complex. PEG linkers like this compound are frequently used due to their ability to enhance solubility and provide the necessary flexibility and length for effective ternary complex formation.[7][8]
Below is a diagram illustrating the general mechanism of PROTAC-mediated protein degradation.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 98627-72-6 | BroadPharm [broadpharm.com]
- 4. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 5. Bis-(Aminooxy)-PEG | Aminooxy-PEG-Aminooxy | AxisPharm [axispharm.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
The Homobifunctional Nature of Bis-aminooxy-PEG4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-aminooxy-PEG4 is a homobifunctional crosslinking reagent that has emerged as a valuable tool in bioconjugation, drug delivery, and proteomics. Its architecture, featuring two terminal aminooxy groups connected by a flexible tetraethylene glycol (PEG4) spacer, allows for the covalent linkage of two molecules possessing aldehyde or ketone functionalities through a highly efficient and stable oxime bond. This guide provides a comprehensive overview of the core principles of this compound, including its chemical properties, the kinetics and mechanism of oxime ligation, and detailed experimental protocols for its application in generating antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction to Homobifunctional Crosslinkers and this compound
Homobifunctional crosslinkers are chemical reagents that possess two identical reactive functional groups, enabling the covalent linkage of two molecules.[1] These linkers are instrumental in various biochemical applications, including the stabilization of protein structures, the creation of immunoconjugates, and the assembly of complex biomolecular architectures.[2] this compound falls into this category, offering two aminooxy (-ONH2) moieties at either end of a hydrophilic PEG4 spacer.[3]
The key advantages of utilizing a PEG-based linker, such as in this compound, include enhanced water solubility of the resulting conjugate, reduced potential for aggregation, and decreased immunogenicity.[4][5] The PEG4 spacer also provides a defined and flexible distance between the conjugated molecules, which can be critical for maintaining their biological activity.
The Chemistry of Oxime Ligation
The utility of this compound lies in the chemoselective reaction between its aminooxy groups and carbonyl moieties (aldehydes or ketones) to form a stable oxime linkage (C=N-O). This reaction, known as oxime ligation, is considered a "click-type" reaction due to its high efficiency, specificity, and the mild, aqueous conditions under which it proceeds.
Mechanism of Oxime Ligation: The reaction is initiated by the nucleophilic attack of the aminooxy group on the carbonyl carbon. This is typically the rate-determining step and is followed by the dehydration of the resulting hemiaminal intermediate to form the stable oxime bond. The reaction is acid-catalyzed, with an optimal pH range typically between 4.5 and 7.
Quantitative Data
The following tables summarize key quantitative data for this compound and the kinetics of oxime ligation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C10H24N2O6 | |
| Molecular Weight | 268.31 g/mol | |
| CAS Number | 98627-72-6 | |
| Purity | Typically ≥95% | |
| Spacer Arm Length | ~14 Å (estimated) |
Table 2: Kinetic Data for Oxime Ligation
| Aldehyde/Ketone | Aminooxy Compound | Catalyst (Concentration) | pH | Second-Order Rate Constant (kobs, M⁻¹s⁻¹) | Reference |
| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (B41778) (100 mM) | 7.0 | 8.2 | |
| Citral | Aminooxy-dansyl | Aniline (50 mM) | 7.3 | 10.3 | |
| Citral | Aminooxy-dansyl | m-Phenylenediamine (50 mM) | 7.3 | 27.0 | |
| 2-Pentanone | Aminooxy-dansyl | Aniline (100 mM) | 7.5 | 0.082 |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
General Protocol for Homobifunctional Crosslinking using this compound
This protocol describes the general procedure for crosslinking two molecules (Molecule A and Molecule B) that have been functionalized with aldehyde or ketone groups.
Materials:
-
Molecule A with a carbonyl group
-
Molecule B with a carbonyl group
-
This compound
-
Reaction Buffer: 0.1 M Phosphate buffer, pH 6.0-7.0
-
Aniline (optional, as a catalyst)
-
Quenching solution: Acetone (B3395972) or an excess of a small molecule aldehyde
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Reverse-Phase HPLC)
Procedure:
-
Preparation of Reactants: Dissolve Molecule A and Molecule B in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Crosslinking Reaction: Add this compound to the reaction mixture. A typical starting point is a 10- to 20-fold molar excess of the crosslinker over the limiting biomolecule.
-
Catalysis (Optional): For reactions at neutral pH or with less reactive ketones, aniline can be added to a final concentration of 10-100 mM to catalyze the reaction.
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Quenching (Optional): To consume any unreacted aminooxy groups, add a 5-fold molar excess of acetone and incubate for an additional 30 minutes.
-
Purification: Purify the cross-linked product from excess reagents and unreacted molecules using an appropriate chromatography method such as SEC or RP-HPLC.
-
Characterization: Characterize the purified conjugate to confirm the cross-linking and determine the purity. Techniques such as SDS-PAGE, mass spectrometry, and HPLC are commonly used.
Synthesis of an Antibody-Drug Conjugate (ADC) via Oxime Ligation
This protocol outlines the site-specific conjugation of a drug-linker containing an aminooxy group to an antibody that has been engineered to contain an aldehyde functionality.
Materials:
-
Aldehyde-functionalized monoclonal antibody (mAb)
-
Aminooxy-functionalized drug-linker (e.g., Aminooxy-PEG4-Drug)
-
Conjugation Buffer: 0.1 M Sodium phosphate, 150 mM NaCl, pH 6.5
-
Purification: Size-exclusion chromatography (SEC) column
-
Characterization: Hydrophobic Interaction Chromatography (HIC)-HPLC, Mass Spectrometry
Procedure:
-
Antibody Preparation: Buffer exchange the aldehyde-functionalized mAb into the Conjugation Buffer to a concentration of 5-10 mg/mL.
-
Conjugation Reaction: Add the aminooxy-functionalized drug-linker to the antibody solution at a 5- to 10-fold molar excess.
-
Incubation: Gently mix the reaction and incubate at room temperature for 12-24 hours.
-
Purification: Purify the resulting ADC from unreacted drug-linker and other small molecules using an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization:
-
Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) using HIC-HPLC or mass spectrometry.
-
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to this compound.
Homobifunctional Nature of this compound
Caption: Logical relationship of this compound crosslinking two molecules.
Oxime Ligation Reaction Mechanism
Caption: Simplified mechanism of oxime bond formation.
Experimental Workflow for ADC Synthesis
Caption: Workflow for antibody-drug conjugate synthesis using oxime ligation.
Applications in Drug Development
Antibody-Drug Conjugates (ADCs)
This compound and related structures are valuable in the construction of ADCs. By creating site-specific ADCs where the drug is attached to a defined location on the antibody, a more homogeneous product with a consistent drug-to-antibody ratio (DAR) can be achieved. This leads to improved pharmacokinetics and a better safety profile compared to randomly conjugated ADCs.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker connecting the target-binding and E3 ligase-binding moieties is a critical component of a PROTAC. Homobifunctional linkers like this compound can be used in a modular approach to synthesize libraries of PROTACs with varying linker lengths to optimize the ternary complex formation and subsequent protein degradation.
Conclusion
This compound is a versatile homobifunctional crosslinker that leverages the robust and chemoselective oxime ligation. Its well-defined PEG4 spacer enhances the physicochemical properties of the resulting bioconjugates, making it a valuable tool for researchers in drug development and various other scientific disciplines. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for the effective application of this compound in creating novel and well-defined biomolecular constructs.
References
The Aminooxy Group: A Linchpin for Robust Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of bioconjugation, the precise and stable linkage of molecules is paramount. Among the arsenal (B13267) of chemical tools available, the aminooxy group has emerged as a powerful and versatile functional group, enabling the formation of highly stable oxime bonds under mild, biocompatible conditions. This technical guide provides a comprehensive overview of the role of the aminooxy group in bioconjugation, detailing its chemical reactivity, the superior stability of the resulting oxime linkage, and its diverse applications in research and therapeutic development. We will delve into detailed experimental protocols and present quantitative data to offer a practical resource for scientists in the field.
The primary reaction involving the aminooxy group is its chemoselective ligation with an aldehyde or ketone to form an oxime bond.[1][2] This reaction is highly specific, proceeds readily in aqueous environments, and is compatible with the vast array of functional groups found in biological macromolecules.[3] The resulting oxime linkage is significantly more stable than analogous imine and hydrazone bonds, a critical feature for the development of robust bioconjugates for in vivo applications.[4]
Core Principles of Aminooxy-Based Bioconjugation
The utility of the aminooxy group in bioconjugation stems from a combination of its unique chemical properties and the favorable characteristics of the resulting oxime bond.
Chemical Reactivity and the "Alpha Effect"
The aminooxy group (R-O-NH₂) exhibits enhanced nucleophilicity compared to a typical primary amine due to the "alpha effect". This phenomenon, where an atom adjacent to the nucleophilic center bears a lone pair of electrons (in this case, the oxygen atom), increases the reactivity of the aminooxy group towards carbonyls.[5] This heightened reactivity allows the ligation to proceed efficiently even at low concentrations of reactants.
Oxime Ligation: Mechanism and Kinetics
The reaction between an aminooxy group and an aldehyde or ketone proceeds through a two-step mechanism involving the formation of a tetrahedral intermediate, followed by an acid-catalyzed dehydration to yield the stable oxime bond.[4] The reaction is generally fastest in slightly acidic conditions (around pH 4.5), which facilitates the dehydration step.[6] However, the reaction can still proceed at neutral pH, albeit at a slower rate.[4] To overcome this, nucleophilic catalysts such as aniline (B41778) and its derivatives are often employed to accelerate the reaction at physiological pH.[7][8]
The general mechanism for aniline-catalyzed oxime formation is depicted below:
Stability of the Oxime Bond
A key advantage of aminooxy-based bioconjugation is the exceptional stability of the resulting oxime linkage, particularly when compared to hydrazone bonds.[4][9] The hydrolytic stability of oximes is significantly greater, with rate constants for hydrolysis being nearly 1000-fold lower than those for simple hydrazones under acidic conditions.[10] At neutral pH (pD 7.0), the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a methylhydrazone.[9] This enhanced stability is crucial for applications where the bioconjugate is exposed to physiological conditions for extended periods, such as in drug delivery.[11]
Quantitative Data on Oxime Ligation and Stability
The following tables summarize key quantitative data related to the kinetics and stability of oxime linkages, providing a basis for comparison with other bioconjugation methods.
Table 1: Comparison of Kinetic Parameters for Oxime Ligation with Different Catalysts
| Aldehyde/Ketone | Aminooxy Compound | Catalyst (Concentration) | pH | Solvent | kobs (M⁻¹s⁻¹) | Reference |
| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (100 mM) | 7.0 | 0.3 M Na Phosphate | 8.2 | [12] |
| Citral | Aminooxy-dansyl | Aniline (50 mM) | 7.3 | Phosphate Buffer | 48.9 | [13] |
| Citral | Aminooxy-dansyl | m-Phenylenediamine (50 mM) | 7.3 | Phosphate Buffer | 78.2 | [13] |
| 2-Pentanone | Aminooxy-dansyl | Aniline (100 mM) | 7.5 | Tris-HCl | 0.082 | [13] |
| 2-Pentanone | Aminooxy-dansyl | m-Phenylenediamine (100 mM) | 7.5 | Tris-HCl | 0.20 | [13] |
Table 2: Comparative Hydrolytic Stability of Oximes and Hydrazones
| Conjugate | Relative First-Order Rate Constant for Hydrolysis (krel) at pD 7.0 | Reference |
| Oxime | 1 | [6] |
| Semicarbazone | 160 | [6] |
| Acetylhydrazone | 300 | [6] |
| Methylhydrazone | 600 | [6] |
Applications in Bioconjugation
The unique properties of the aminooxy group have led to its widespread adoption in various bioconjugation applications, from fundamental research to the development of novel therapeutics.
Labeling of Glycoproteins
A prominent application of aminooxy chemistry is the labeling of glycoproteins.[2] This is typically achieved through a two-step process:
-
Oxidation: The carbohydrate moieties of the glycoprotein (B1211001), particularly sialic acids, are mildly oxidized with sodium periodate (B1199274) (NaIO₄) to generate reactive aldehyde groups.[14]
-
Ligation: The aldehyde-functionalized glycoprotein is then reacted with an aminooxy-containing probe, such as a fluorescent dye or biotin, to form a stable oxime linkage.[2]
This method allows for the site-specific labeling of the glycan portions of a protein, which are often located away from the protein's active or binding sites, thereby preserving its biological function.[15]
Antibody-Drug Conjugates (ADCs)
The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. ADCs consist of a monoclonal antibody that specifically targets a tumor antigen, a potent cytotoxic drug, and a linker that connects the two. The stability of this linker is critical to the ADC's efficacy and safety. The robust nature of the oxime bond makes it an attractive choice for ADC construction.[16]
One strategy for creating ADCs using aminooxy chemistry involves the site-specific introduction of a carbonyl group into the antibody. This can be achieved by oxidizing the antibody's carbohydrate domains or by genetically encoding an unnatural amino acid containing a ketone group.[16][17] The aminooxy-functionalized drug-linker is then conjugated to the modified antibody.
Experimental Protocols
This section provides detailed methodologies for key experiments involving aminooxy-based bioconjugation.
Protocol 1: Periodate Oxidation of Antibody Glycans
This protocol describes the generation of aldehyde groups on the carbohydrate chains of an antibody.[15][18]
Materials:
-
Antibody solution (e.g., IgG) in PBS
-
Sodium periodate (NaIO₄)
-
10X Reaction Buffer (1 M sodium acetate, 1.5 M NaCl, pH 5.5)
-
Ethylene (B1197577) glycol
-
Desalting column or ultrafiltration device
Procedure:
-
Prepare a fresh 100 mM solution of sodium periodate in deionized water. Protect from light.
-
To the antibody solution, add 1/10th volume of 10X Reaction Buffer.
-
Add 1/10th volume of the 100 mM sodium periodate solution to the antibody mixture. The final periodate concentration will be approximately 10 mM.
-
Incubate the reaction for 30 minutes at room temperature in the dark.
-
Quench the reaction by adding ethylene glycol to a final concentration of 10 mM. Incubate for 10 minutes at room temperature.
-
Remove excess periodate and byproducts by passing the solution through a desalting column or by buffer exchange using an ultrafiltration device equilibrated with PBS, pH 7.4.
Protocol 2: Oxime Ligation for Antibody Labeling
This protocol details the conjugation of an aminooxy-functionalized probe to an oxidized antibody.[19]
Materials:
-
Oxidized antibody solution (from Protocol 1)
-
Aminooxy-functionalized probe (e.g., aminooxy-biotin, aminooxy-dye) dissolved in DMSO or water
-
Aniline solution (optional catalyst, e.g., 1 M in DMSO)
-
PBS, pH 7.4
Procedure:
-
To the oxidized antibody solution, add the aminooxy-functionalized probe. A 20- to 50-fold molar excess of the probe over the antibody is typically used.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Remove the excess unreacted probe by dialysis, desalting column chromatography, or ultrafiltration.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC. Several methods can be used for its determination.[11][20][]
Table 3: Comparison of Methods for DAR Determination
| Method | Principle | Advantages | Disadvantages |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentrations of the antibody and drug based on their extinction coefficients.[11] | Simple, rapid, and requires minimal sample preparation. | Provides only the average DAR. Can be inaccurate if absorbance spectra overlap significantly.[11] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on increasing hydrophobicity with higher drug loading. The weighted average DAR is calculated from the peak areas.[20] | Provides information on the distribution of different drug-loaded species. | Requires specialized columns and method development. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Involves reduction of the ADC to separate heavy and light chains, followed by separation of drug-loaded chains.[20] | Provides DAR and information on the distribution of the drug on heavy and light chains. | The reduction step adds complexity to the workflow. |
| Mass Spectrometry (MS) | Directly measures the mass of the intact ADC or its subunits to determine the number of conjugated drugs.[] | Provides accurate mass measurements and detailed information on drug distribution. | Requires specialized instrumentation and expertise in data analysis. |
General Procedure for DAR Determination by UV/Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug (λmax).
-
Determine the molar extinction coefficients of the unconjugated antibody at 280 nm (εAb,280) and the drug at 280 nm (εDrug,280) and λmax (εDrug,λmax).
-
Calculate the concentration of the antibody and the drug using the following equations based on the Beer-Lambert law.
-
The DAR is then calculated as the molar ratio of the drug to the antibody.
Conclusion
The aminooxy group, through its ability to form highly stable oxime bonds, has become an indispensable tool in the field of bioconjugation. Its chemoselectivity, coupled with the mild reaction conditions required for ligation, makes it particularly well-suited for the modification of sensitive biological molecules. The superior stability of the oxime linkage compared to other imine-based chemistries provides a significant advantage for the development of robust bioconjugates for a wide range of applications, from fluorescent labeling in basic research to the construction of next-generation antibody-drug conjugates for targeted therapies. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to effectively harness the power of aminooxy chemistry in their scientific endeavors.
References
- 1. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 2. biotium.com [biotium.com]
- 3. Chemoselective ligation reactions with proteins, oligosaccharides and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]
- 18. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biotium.com [biotium.com]
- 20. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to Protein Modification with Bis-aminooxy-PEG4 for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bis-aminooxy-PEG4, a homobifunctional crosslinker, and its application in protein modification. Tailored for beginners, this document details the core principles of oxime ligation, experimental protocols, and the critical role of this linker in enhancing the properties of bioconjugates, particularly antibody-drug conjugates (ADCs).
Introduction to this compound and Protein Modification
Protein modification is a cornerstone of modern biotechnology and drug development, enabling the enhancement of protein function, stability, and therapeutic potential.[1] this compound is a versatile tool in this field, belonging to the class of polyethylene (B3416737) glycol (PEG) linkers.[2] Its structure features two terminal aminooxy groups separated by a four-unit polyethylene glycol chain. This design imparts hydrophilicity, which can improve the solubility and reduce aggregation of the resulting protein conjugate.[2][3]
The primary application of this compound lies in oxime ligation , a highly specific and efficient bioorthogonal conjugation reaction.[4] This reaction forms a stable oxime bond between the aminooxy group of the linker and a carbonyl group (an aldehyde or ketone) on the protein.[5] This method is favored for its mild reaction conditions and the stability of the resulting linkage, making it ideal for sensitive biological molecules.[4]
A significant application of this technology is in the development of Antibody-Drug Conjugates (ADCs) . ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[6][7] The linker, such as this compound, plays a crucial role in connecting the antibody to the drug, influencing the ADC's stability, pharmacokinetics, and overall efficacy.[3][8]
Core Principles: The Oxime Ligation Reaction
The key to understanding the utility of this compound is the oxime ligation reaction. This reaction involves the nucleophilic attack of the aminooxy group on an aldehyde or ketone, forming a stable oxime linkage.
The general mechanism can be visualized as follows:
Caption: Mechanism of Oxime Ligation.
This reaction is typically carried out in an aqueous buffer at a slightly acidic pH to facilitate the reaction.[9] Catalysts like aniline (B41778) can be used to increase the reaction rate.[10]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to protein modification using this compound and similar linkers in the context of ADC development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H24N2O6 | [5] |
| Molecular Weight | 268.3 g/mol | [5] |
| Purity | >95% | [5] |
| Solubility | Water, DMSO, DCM, DMF | [5] |
| Storage Condition | -20°C | [5][11] |
Table 2: Typical Reaction Conditions for Oxime Ligation
| Parameter | Recommended Range | Source |
| pH | 4.5 - 6.5 | [9] |
| Temperature | Room Temperature or 4°C | [9] |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | [9] |
| Catalyst (optional) | Aniline (10-20 mM) | [12] |
| Reaction Time | 2 - 24 hours | [9] |
Table 3: Impact of PEG Linkers on ADC Properties
| Property | Effect of PEGylation | Source |
| Drug-to-Antibody Ratio (DAR) | Enables higher DAR by improving solubility | [2] |
| Pharmacokinetics | Longer PEG chains can lead to slower clearance | [13] |
| Stability | Reduces aggregation and improves plasma stability | [3] |
| Therapeutic Window | Can be widened due to improved properties | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound for protein modification, with a focus on antibody-drug conjugate synthesis.
Generation of Aldehyde Groups on an Antibody
For site-specific conjugation, aldehyde or ketone groups need to be introduced onto the protein. A common method for antibodies is the oxidation of the carbohydrate moieties in the Fc region.
Materials:
-
Monoclonal antibody (mAb)
-
Reaction Buffer (e.g., 10X PBS, pH 7.4)
-
Sodium periodate (B1199274) (NaIO4)
-
Ethylene (B1197577) glycol
-
Centrifugal filter units (e.g., Amicon® Ultra)
Procedure:
-
Antibody Preparation: If necessary, perform a buffer exchange of the antibody solution into PBS, pH 7.4, using a centrifugal filter unit. Adjust the antibody concentration to 5-10 mg/mL.[13]
-
Oxidation Reaction:
-
Add 1/10th volume of the 10X Reaction Buffer to the antibody solution.
-
Add freshly prepared sodium periodate solution to a final concentration of 1-15 mM.[13]
-
Incubate the reaction mixture in the dark for 30 minutes at room temperature.
-
-
Quenching: Add ethylene glycol to a final concentration of 10-20 mM to stop the reaction. Incubate for 10-15 minutes at room temperature.[13]
-
Purification: Immediately purify the oxidized antibody using a desalting column or centrifugal filter unit to remove excess reagents. The antibody is now ready for conjugation.
Conjugation of this compound to the Aldehyde-Modified Antibody
Materials:
-
Oxidized antibody from section 4.1
-
This compound
-
Conjugation Buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5)
-
Aniline (optional, as catalyst)
-
Quenching Buffer (optional)
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Prepare this compound Solution: Dissolve this compound in a suitable solvent like DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction:
-
Add the this compound stock solution to the oxidized antibody solution. A molar excess of 5 to 20-fold of the linker is typically used.
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.[12]
-
Incubate the reaction mixture at room temperature for 2-24 hours with gentle shaking, protected from light.[9]
-
-
Purification: Purify the resulting ADC using a suitable chromatography method like SEC to remove excess linker and other reagents.[3]
Characterization of the Protein Conjugate
Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody is a critical quality attribute.[14] This can be determined using several methods:
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the drug, the DAR can be calculated using the Beer-Lambert law.[14]
-
Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution.[7]
-
Mass Spectrometry (MS): LC-MS can be used to determine the molecular weights of the different ADC species, from which the number of conjugated drugs can be calculated.[14]
Stability Assessment: The stability of the conjugate is crucial for its therapeutic efficacy.
-
Plasma Stability Assay: The ADC is incubated in plasma, and the amount of intact ADC and released payload is quantified over time using methods like ELISA or LC-MS.[6]
Visualizing Workflows and Pathways
The following diagrams illustrate the experimental workflow for ADC synthesis and a simplified signaling pathway of an ADC.
Experimental Workflow for ADC Synthesis
Caption: Workflow for ADC Synthesis.
Simplified Signaling Pathway of an ADC
Caption: ADC Mechanism of Action.
Handling and Storage of this compound
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Handling: This product should be handled by personnel qualified in handling potentially hazardous chemicals, using appropriate personal protective equipment such as gloves and safety goggles in a chemical fume hood.[11]
-
Storage: Store in a tightly sealed container at -20°C.[5][11] Avoid exposure to heat, flames, and oxidizing agents.[11]
Troubleshooting
Low Conjugation Efficiency:
-
Verify Aldehyde/Ketone Formation: Ensure the oxidation step was successful.
-
Optimize Reaction Conditions: Vary the pH, temperature, and molar ratio of the linker to the protein.
-
Use a Catalyst: The addition of aniline can increase the reaction rate.
High Aggregation:
-
Ensure Purity of Starting Materials: Aggregates in the initial antibody solution can promote further aggregation.
-
Optimize Buffer Conditions: The choice of buffer and its ionic strength can influence aggregation.
-
Consider a Longer PEG Linker: For highly hydrophobic payloads, a longer PEG chain may be necessary to improve solubility.[8]
Conclusion
This compound is a powerful and versatile tool for researchers in protein modification. Its ability to form stable oxime bonds under mild conditions makes it particularly suitable for the development of complex bioconjugates like ADCs. By understanding the principles of oxime ligation and following robust experimental protocols, scientists can leverage this technology to create novel therapeutics with enhanced properties and improved therapeutic potential.
References
- 1. Protein Modifications | Biology for Majors I [courses.lumenlearning.com]
- 2. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 3. benchchem.com [benchchem.com]
- 4. Graphviz [graphviz.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction to Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. purepeg.com [purepeg.com]
- 9. youtube.com [youtube.com]
- 10. This compound|MSDS [dcchemicals.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Introduction to Antibody-Drug Conjugates – Creative Biolabs Blog [creative-biolabs.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. studysmarter.co.uk [studysmarter.co.uk]
Methodological & Application
Application Notes and Protocols for Bis-aminooxy-PEG4 in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bis-aminooxy-PEG4
This compound is a homobifunctional crosslinker that plays a pivotal role in modern bioconjugation. It consists of two terminal aminooxy groups separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the covalent linkage of two molecules that have been modified to contain an aldehyde or ketone group. The reaction between the aminooxy group and a carbonyl (aldehyde or ketone) is known as oxime ligation , a highly efficient and chemoselective reaction that forms a stable oxime bond.[1][2][3]
The PEG spacer is a key feature, imparting several desirable properties to the resulting bioconjugate. PEG is known to increase hydrophilicity, which can improve the solubility and reduce aggregation of proteins or hydrophobic drugs.[4] Furthermore, the PEG chain can shield the conjugate from enzymatic degradation and reduce its immunogenicity, often leading to a longer circulation half-life in vivo.[1]
Key Applications:
-
Antibody-Drug Conjugates (ADCs): this compound is used to link cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
PEGylation of Proteins and Peptides: Modifying therapeutic proteins or peptides with this compound can enhance their pharmacokinetic and pharmacodynamic properties.
-
Drug Delivery and Nanoparticle Functionalization: The linker can be used to attach drugs to carrier molecules or to functionalize the surface of nanoparticles for targeted delivery.
-
Proteomics and Diagnostics: It is used to create probes and labeling reagents for the detection and study of biomolecules.
Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C10H24N2O6 | |
| Molecular Weight | 268.31 g/mol | |
| Appearance | Varies (often a solid or oil) | |
| Solubility | Soluble in water and most organic solvents | |
| Reactive Groups | 2x Aminooxy (-O-NH2) | |
| Reacts With | Aldehydes, Ketones | |
| Resulting Bond | Oxime (-O-N=CH-) |
The Oxime Ligation Reaction
The core of using this compound is the oxime ligation reaction. This reaction is highly chemoselective, meaning the aminooxy and carbonyl groups react specifically with each other even in the presence of other functional groups found in biomolecules, like amines and thiols. The reaction proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules. The formation of the oxime bond is efficient at a slightly acidic to neutral pH (typically pH 4.5-7.5). Aniline (B41778) and its derivatives can be used to catalyze the reaction, significantly increasing the reaction rate, especially at neutral pH.
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate (B1199274) Oxidation
To conjugate this compound to glycoproteins (like antibodies), you must first generate aldehyde groups on their carbohydrate moieties. A common method is the mild oxidation of vicinal diols in sialic acid or other sugar residues using sodium meta-periodate (NaIO₄).
Materials:
-
Glycoprotein (B1211001) (e.g., IgG antibody) in a suitable buffer (e.g., PBS)
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Buffer Exchange: Exchange the glycoprotein into the Oxidation Buffer using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.
-
Periodate Solution Preparation: Prepare a fresh solution of NaIO₄ in cold Oxidation Buffer. The final concentration of periodate in the reaction will typically be 1-10 mM.
-
Oxidation Reaction:
-
Cool the glycoprotein solution on ice.
-
Add the cold NaIO₄ solution to the glycoprotein solution to achieve the desired final concentration.
-
Incubate the reaction on ice for 30 minutes in the dark (periodate is light-sensitive).
-
-
Quenching and Buffer Exchange:
-
Remove the excess periodate and exchange the buffer to the Coupling Buffer. This can be done using a desalting column or dialysis. This step is crucial to stop the reaction and prepare the glycoprotein for the subsequent ligation.
-
The resulting aldehyde-modified glycoprotein is now ready for conjugation with this compound.
-
Protocol 2: Conjugation of this compound to an Aldehyde-Modified Protein
This protocol describes the general procedure for reacting this compound with a protein that has been functionalized with aldehyde groups.
Materials:
-
Aldehyde-modified protein (from Protocol 1) in Coupling Buffer (PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous DMSO
-
(Optional) Aniline catalyst solution (e.g., 1 M in DMSO)
-
Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMSO to create a stock solution (e.g., 100 mM). Store desiccated at -20°C.
-
The aldehyde-modified protein should be at a concentration of 1-10 mg/mL in Coupling Buffer.
-
-
Conjugation Reaction:
-
Add a 10-50 molar excess of the this compound stock solution to the protein solution. The exact ratio should be optimized for your specific application.
-
(Optional) If using a catalyst, add aniline to a final concentration of 10-100 mM. Note that aniline can be toxic to cells, so its use depends on the final application.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound, catalyst, and other small molecules using Size-Exclusion Chromatography (SEC).
-
Alternatively, for larger volumes, Tangential Flow Filtration (TFF) with an appropriate molecular weight cut-off (MWCO) membrane can be used.
-
The buffer for purification should be suitable for the final application (e.g., PBS).
-
-
Analysis and Storage:
-
Analyze the conjugate using SDS-PAGE to observe the increase in molecular weight and Mass Spectrometry to confirm the conjugation.
-
Determine the concentration of the final conjugate using a protein assay (e.g., BCA).
-
Store the purified conjugate under conditions appropriate for the protein (e.g., at 4°C or frozen at -80°C).
-
Quantitative Data: Stability of Oxime Linkage
The stability of the linker is critical for in vivo applications. The oxime bond is significantly more stable than other imine-based linkages, such as hydrazones, especially at physiological pH.
| Linkage Type | Relative Hydrolytic Stability (pH 7) | Equilibrium Constant (Keq) | Key Characteristics | References |
| Oxime | High (rate constant ~600x lower than hydrazone) | >10⁸ M⁻¹ | Very stable under physiological conditions. Favored for long-term stability. | |
| Hydrazone | Moderate to Low | 10⁴ - 10⁶ M⁻¹ | Susceptible to hydrolysis, especially at acidic pH. Can be used for controlled-release applications. | |
| Imine (Schiff Base) | Very Low | < Hydrazone | Generally unstable and requires reduction to a secondary amine for stability. |
Visualizing Workflows and Mechanisms
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This diagram outlines the key steps in creating an ADC using this compound as a linker to connect a payload (drug) that has been modified with an aldehyde group to an antibody.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Conjugation using Bis-aminooxy-PEG4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins using bifunctional linkers is a powerful technique for creating novel biomolecules with enhanced therapeutic properties, for studying protein-protein interactions, and for the development of advanced drug delivery systems. Bis-aminooxy-PEG4 is a homobifunctional crosslinker that contains two aminooxy groups at the termini of a four-unit polyethylene (B3416737) glycol (PEG) spacer. This linker enables the covalent conjugation of two protein molecules through the formation of highly stable oxime bonds.
The core of this conjugation strategy lies in the chemoselective reaction between an aminooxy group and an aldehyde or ketone.[1] This bioorthogonal reaction proceeds efficiently under mild aqueous conditions, which is crucial for maintaining the structural integrity and biological activity of sensitive proteins.[2][3] The resulting oxime linkage is significantly more stable than imine or hydrazone bonds, ensuring the formation of durable protein conjugates.[2]
These application notes provide a detailed protocol for the conjugation of two distinct protein populations using this compound. The protocol is divided into three main stages:
-
Generation of Aldehyde Groups on the Target Protein: Introduction of reactive aldehyde functionalities onto one of the protein partners.
-
Protein-Protein Crosslinking: The conjugation of the aldehyde-modified protein with a second protein using the this compound linker.
-
Purification and Characterization of the Conjugate: Isolation and analysis of the resulting protein-protein conjugate.
Key Features of this compound Crosslinking:
-
High Specificity: The reaction is highly specific between the aminooxy and aldehyde/ketone groups, minimizing side reactions with other amino acid residues.[2]
-
Stable Linkage: The formed oxime bond is highly stable under physiological conditions.
-
Mild Reaction Conditions: The conjugation is performed in aqueous buffers at or near physiological pH, preserving protein structure and function.
-
Hydrophilic Spacer: The PEG4 spacer enhances the solubility of the resulting conjugate and provides a flexible linker between the two proteins.
Experimental Protocols
Part I: Generation of Aldehyde Groups on Protein A
This protocol describes the generation of aldehyde groups on a target protein (Protein A). This can be achieved by mild oxidation of N-terminal serine residues or sugar moieties on glycoproteins.
Materials:
-
Protein A (with an N-terminal serine or glycosylation sites)
-
Sodium periodate (B1199274) (NaIO₄)
-
Reaction Buffer: 100 mM Phosphate Buffer, pH 6.0
-
Quenching Solution: 1 M Glycerol
-
Desalting columns (e.g., PD-10)
Procedure:
-
Protein Preparation: Dissolve Protein A in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Oxidation Reaction:
-
Prepare a fresh solution of sodium periodate in the Reaction Buffer.
-
Add the sodium periodate solution to the Protein A solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture in the dark for 20-30 minutes at room temperature.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20 mM to consume excess periodate.
-
Incubate for 5-10 minutes at room temperature.
-
-
Purification of Aldehyde-Modified Protein A:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with 100 mM Phosphate Buffer, pH 7.2-7.5.
-
Collect the protein-containing fractions. The aldehyde-modified Protein A (Protein A-CHO) is now ready for conjugation.
-
Part II: Protein-Protein Crosslinking with this compound
This protocol details the conjugation of the aldehyde-modified Protein A (Protein A-CHO) to a second protein (Protein B) using the this compound linker. This is a two-step sequential process.
Materials:
-
Aldehyde-modified Protein A (Protein A-CHO) from Part I
-
Protein B
-
This compound
-
Conjugation Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5
-
Aniline (B41778) (optional catalyst)
-
Quenching Reagent: 1 M Hydroxylamine, pH 7.0
Procedure:
Step 1: Reaction of this compound with Protein B
-
Reagent Preparation:
-
Dissolve Protein B in Conjugation Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Immediately before use, dissolve this compound in the Conjugation Buffer.
-
-
Conjugation Reaction 1:
-
Add a 10- to 50-fold molar excess of the this compound solution to the Protein B solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of Protein B-PEG-aminooxy:
-
Remove excess this compound using a desalting column or dialysis against the Conjugation Buffer.
-
Step 2: Reaction of Protein B-PEG-aminooxy with Protein A-CHO
-
Conjugation Reaction 2:
-
Combine the purified Protein B-PEG-aminooxy with Protein A-CHO in the Conjugation Buffer. A 1:1 to 1:5 molar ratio of Protein B-PEG-aminooxy to Protein A-CHO is recommended as a starting point.
-
For catalysis (optional), add aniline to a final concentration of 10-20 mM from a freshly prepared stock solution. Aniline can accelerate the rate of oxime bond formation.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Reagent to a final concentration of 50 mM to react with any remaining aldehyde groups and unreacted aminooxy groups.
-
Incubate for 30-60 minutes at room temperature.
-
Part III: Purification and Characterization of the Protein A-PEG4-Protein B Conjugate
Purification:
The final protein-protein conjugate can be purified from unreacted proteins and other byproducts using size-exclusion chromatography (SEC). The larger size of the conjugate will allow for its separation from the individual protein components.
Characterization:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a primary method to confirm successful conjugation. Under reducing conditions, the appearance of a new band at a higher molecular weight corresponding to the sum of the molecular weights of Protein A, Protein B, and the PEG linker indicates the formation of the conjugate. Densitometric analysis of the gel can provide an estimation of the conjugation efficiency.
-
Mass Spectrometry (MS): For a more precise characterization, the molecular weight of the conjugate can be determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS). This will confirm the 1:1 conjugation of the two proteins.
-
Western Blot: If antibodies specific to each protein are available, Western blotting can be used to confirm the presence of both Protein A and Protein B in the high-molecular-weight conjugate band.
Quantitative Data Summary
The following tables provide representative data for a typical this compound protein conjugation experiment. The exact values will vary depending on the specific proteins and reaction conditions.
Table 1: Optimization of Molar Ratio for Protein B-PEG-aminooxy Formation
| Molar Ratio (this compound : Protein B) | % Protein B Monofunctionalized | % Unreacted Protein B | % Crosslinked Protein B (Homodimer) |
| 10:1 | 65% | 30% | 5% |
| 20:1 | 85% | 10% | 5% |
| 50:1 | 90% | 5% | 5% |
Table 2: Final Conjugation Efficiency
| Molar Ratio (Protein B-PEG-aminooxy : Protein A-CHO) | % Protein A-PEG4-Protein B Conjugate | % Unreacted Protein A-CHO | % Unreacted Protein B-PEG-aminooxy |
| 1:1 | 40% | 50% | 10% |
| 3:1 | 60% | 30% | 10% |
| 5:1 | 75% | 15% | 10% |
Visualizations
Caption: Experimental workflow for conjugating two proteins using this compound.
Caption: Reaction scheme for the two-step protein-protein conjugation.
References
Application of Bis-aminooxy-PEG4 in PROTAC Synthesis: A Detailed Guide for Researchers
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[3][4] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and provide flexibility, which is crucial for optimal ternary complex formation.[4][5]
This application note provides a detailed overview of the use of Bis-aminooxy-PEG4, a bifunctional PEG linker, in the synthesis of PROTACs. We will explore the underlying chemistry, provide detailed experimental protocols, and present quantitative data on the impact of PEG linkers on PROTAC performance.
This compound: A Versatile Linker for Oxime Ligation
This compound is a PEG-based PROTAC linker featuring two terminal aminooxy groups. This symmetrical linker is particularly well-suited for the synthesis of PROTACs through oxime ligation, a highly efficient and chemoselective reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond.[2] This "click chemistry" approach offers several advantages for PROTAC synthesis:
-
High Chemoselectivity: The reaction occurs under mild conditions and is orthogonal to most other functional groups found in complex biomolecules, minimizing the need for protecting groups.
-
Rapid and Efficient: Oxime ligation is typically a fast reaction with high yields.[2]
-
Modular "Split PROTAC" Approach: It allows for a "split PROTAC" strategy where the POI-binding ligand and the E3 ligase-binding ligand can be synthesized separately with aldehyde functionalities and then combined with the bis-aminooxy linker in a modular fashion. This combinatorial approach can significantly accelerate the optimization of the linker and ligand combinations.[2]
Quantitative Impact of PEG Linkers on PROTAC Performance
The length and composition of the PEG linker have a profound impact on the degradation efficiency of a PROTAC, which is typically quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values.[6] The following tables summarize data from published studies on PROTACs with PEG linkers of varying lengths, illustrating the critical nature of linker optimization.
| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | BRD4 | VHL | PEG2 | 50 | >90 | [7] |
| PROTAC 2 | BRD4 | VHL | PEG4 | 15 | 95 | [7][8] |
| PROTAC 3 | BRD4 | VHL | PEG6 | 80 | >90 | [7] |
| PROTAC 4 | SMARCA2 | VHL | PEG | 300 | 65 | [3] |
| PROTAC 5 | SMARCA4 | VHL | PEG | 250 | 70 | [3] |
| KRAS Degrader | KRAS | CRBN | Not Specified | 30 | Not Specified | [1] |
| KRAS Degrader | KRAS | VHL | Not Specified | 100 | Not Specified | [1] |
Table 1: Comparative Degradation Efficiency of PROTACs with Varying PEG Linker Lengths. Data is illustrative and compiled from various sources in the literature.[1][3][7][8] DC50 and Dmax values are cell-line dependent.
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Permeability (10⁻⁶ cm/s) |
| BRD4 PROTAC (Alkyl) | Alkyl | 785.9 | 4.2 | 165.2 | 0.5 |
| BRD4 PROTAC (PEG2) | PEG2 | 831.9 | 3.5 | 174.5 | 1.2 |
| BRD4 PROTAC (PEG4) | PEG4 | 919.0 | 2.8 | 193.0 | 2.5 |
Table 2: Influence of PEG Linker Length on Physicochemical Properties and Permeability of BRD4-Targeting PROTACs. Data is illustrative and compiled from publicly available research.[7] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of a PROTAC using this compound and two aldehyde-functionalized ligands.
Protocol 1: Synthesis of a Symmetrical PROTAC via Oxime Ligation
This protocol describes the one-pot synthesis of a symmetrical PROTAC where both the POI ligand and the E3 ligase ligand are the same aldehyde-functionalized molecule.
Reagents and Materials:
-
Aldehyde-functionalized Ligand (POI and E3 Ligase) (2.2 eq)
-
This compound (1.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Aniline (B41778) (catalyst, optional)
-
Standard glassware for organic synthesis
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the aldehyde-functionalized ligand (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Linker: To the stirred solution, add this compound (1.0 equivalent).
-
Catalysis (Optional): A catalytic amount of aniline can be added to accelerate the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by LC-MS to confirm the formation of the desired PROTAC.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.
Protocol 2: Synthesis of a Heterobifunctional PROTAC via a Two-Step Oxime Ligation
This protocol describes the synthesis of a heterobifunctional PROTAC with two different aldehyde-functionalized ligands (one for the POI and one for the E3 ligase). This requires a mono-protected bis-aminooxy linker, which is not commercially available and would need to be synthesized. For the purpose of this protocol, we will assume the availability of a mono-Boc-protected this compound.
Step 1: Synthesis of the Mono-ligated Linker
-
Reaction Setup: Dissolve mono-Boc-Bis-aminooxy-PEG4 (1.0 eq) and the first aldehyde-functionalized ligand (Ligand A, 1.1 eq) in anhydrous DMF.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by LC-MS.
-
Purification: Purify the mono-ligated intermediate by flash column chromatography.
Step 2: Deprotection and Second Ligation
-
Deprotection: Dissolve the purified mono-ligated intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to remove the Boc protecting group. Stir for 1-2 hours at room temperature.
-
Evaporation: Remove the solvent and excess TFA under reduced pressure.
-
Second Ligation: Dissolve the deprotected intermediate and the second aldehyde-functionalized ligand (Ligand B, 1.1 eq) in anhydrous DMF.
-
Reaction and Purification: Stir the reaction at room temperature for 12-24 hours. Purify the final heterobifunctional PROTAC by preparative HPLC.
-
Characterization: Characterize the final product by LC-MS and NMR.
Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the procedure to evaluate the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the synthesized PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts and procedures described, the following diagrams have been generated using Graphviz.
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Synthesis via Oxime Ligation.
References
- 1. lifesensors.com [lifesensors.com]
- 2. Applications and Limitations of Oxime-Linked “Split PROTACs” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Site-Specific Protein Modification Using Bis-aminooxy-PEG4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Bis-aminooxy-PEG4, a homobifunctional crosslinking reagent, for the site-specific modification and dimerization of proteins. This technology is particularly valuable for applications in drug discovery, proteomics, and the development of novel biotherapeutics.
Introduction
This compound is a versatile tool in bioconjugation that enables the covalent linkage of molecules containing carbonyl groups (aldehydes or ketones). Its structure features two aminooxy functionalities connected by a flexible 4-unit polyethylene (B3416737) glycol (PEG) spacer. The aminooxy groups react specifically with aldehydes or ketones to form stable oxime bonds.[1][2] This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, biocompatible conditions, making it ideal for modifying sensitive biological molecules.[3]
The homobifunctional nature of this compound allows for the crosslinking of two protein molecules, leading to the formation of protein dimers or higher-order oligomers. This capability is instrumental in studying and manipulating cellular processes that are regulated by protein-protein interactions and dimerization, such as signal transduction.[4][5] A key advantage of this approach is the ability to achieve site-specific modification by introducing a unique aldehyde or ketone group onto the target protein(s).[6][7]
Key Applications:
-
Induced Protein Dimerization: Forcing the association of two protein monomers to study the functional consequences of dimerization, such as the activation of signaling pathways.[4][5]
-
Antibody-Drug Conjugates (ADCs): While not a direct application of the bis-aminooxy functionality for crosslinking two proteins, the principles of aminooxy-aldehyde ligation are central to constructing ADCs where a drug is linked to an antibody.
-
PROTACs (Proteolysis Targeting Chimeras): this compound can be used as a PEG-based linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[8]
-
Targeted Drug Delivery: Functionalizing targeting ligands to create multivalent constructs for enhanced binding affinity and therapeutic efficacy.
-
Fluorescent Labeling and Imaging: Attaching two reporter molecules for signal amplification in imaging applications.
Physicochemical Properties and Reaction Kinetics
A clear understanding of the properties of this compound and the kinetics of oxime ligation is crucial for designing and optimizing protein modification experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 1,2-Bis(2-(aminooxy)ethoxy)ethane-PEG4 | |
| Molecular Weight | 268.31 g/mol | [8][9] |
| CAS Number | 98627-72-6 | [8][9] |
| Formula | C10H24N2O6 | [8][9] |
| Purity | Typically ≥95% | [2] |
| Solubility | Water, DMSO, DMF | [2] |
| Storage | -20°C, protected from moisture | [2][9] |
Table 2: Kinetic Data for Oxime Ligation
| Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference(s) |
| Aminooxyacetyl-peptide + Benzaldehyde | Aniline (B41778) (100 mM) | 7.0 | 8.2 ± 1.0 | [10] |
| 6-Hydrazinopyridyl-peptide + Benzaldehyde | Aniline (10 mM) | 7.0 | 3.0 ± 0.3 | [10] |
| Aldehyde-functionalized protein + Aminooxy-dansyl | m-Phenylenediamine (B132917) (varying) | 7.0 | Up to 15 times more efficient than aniline | [11] |
It is important to note that the reaction with ketones is significantly slower than with aldehydes.[11] The use of catalysts such as aniline or m-phenylenediamine can significantly accelerate the reaction rate, especially at neutral pH.[10][11]
Experimental Protocols
This section provides detailed protocols for the site-specific introduction of an aldehyde group into a target protein and the subsequent crosslinking using this compound.
Protocol 1: Site-Specific Introduction of an Aldehyde Group via an "Aldehyde Tag"
This protocol utilizes the formylglycine-generating enzyme (FGE) to convert a cysteine residue within a specific recognition sequence to a formylglycine, which contains an aldehyde group.[6][7]
Materials:
-
Expression vector containing the gene of interest.
-
Plasmid encoding FGE.
-
Appropriate host cells for protein expression (e.g., E. coli, CHO cells).
-
Cell culture media and reagents.
-
Protein purification reagents (e.g., chromatography columns and buffers).
-
Mass spectrometer for protein characterization.
Procedure:
-
Genetic Engineering:
-
Genetically insert the FGE recognition sequence (the "aldehyde tag"), typically the pentapeptide consensus sequence CxPxR, into the gene of your protein of interest at the desired location (N-terminus, C-terminus, or an internal loop).[6]
-
Co-transfect or co-transform the host cells with the plasmid containing your aldehyde-tagged protein and the plasmid encoding FGE. For mammalian cells, a stable cell line expressing FGE can be generated for long-term use.[12]
-
-
Protein Expression and Purification:
-
Culture the host cells under conditions that induce the expression of both the target protein and FGE.
-
The FGE will co-translationally or post-translationally oxidize the cysteine residue within the aldehyde tag to a formylglycine.[13]
-
Lyse the cells and purify the aldehyde-tagged protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
-
Verification of Aldehyde Tagging:
-
Confirm the successful conversion of the cysteine to formylglycine by mass spectrometry. The conversion results in a mass change of -1 Da (loss of two hydrogens and addition of one oxygen).
-
The aldehyde-tagged protein is now ready for conjugation with this compound.
-
Protocol 2: Homodimerization of an Aldehyde-Tagged Protein with this compound
This protocol describes the crosslinking of two molecules of an aldehyde-tagged protein to form a homodimer.
Materials:
-
Purified aldehyde-tagged protein (from Protocol 1) in an amine-free buffer (e.g., phosphate (B84403) buffer, HEPES) at pH 6.0-7.0.
-
This compound.
-
Anhydrous DMSO.
-
Aniline or m-phenylenediamine (optional, as catalyst).
-
Quenching reagent (e.g., acetone (B3395972) or an excess of a small aldehyde-containing molecule).
-
SDS-PAGE reagents.
-
Mass spectrometer.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-100 mM).
-
If using a catalyst, prepare a stock solution of aniline or m-phenylenediamine in the reaction buffer.
-
-
Crosslinking Reaction:
-
In a microcentrifuge tube, combine the purified aldehyde-tagged protein with the reaction buffer. A typical starting protein concentration is 1-10 mg/mL.
-
Add the this compound stock solution to the protein solution. The recommended molar ratio of this compound to protein is typically in the range of 5:1 to 20:1. This should be optimized for each specific protein.
-
If using a catalyst, add it to the reaction mixture to a final concentration of 10-100 mM.[10]
-
Incubate the reaction at room temperature for 2-24 hours with gentle mixing. The optimal reaction time should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent to consume any unreacted aminooxy groups. For example, add acetone to a final concentration of 10% (v/v).[3]
-
-
Purification of the Crosslinked Product:
-
Remove the excess crosslinker and byproducts by size exclusion chromatography or dialysis.
-
-
Analysis of the Crosslinked Product:
-
Analyze the reaction mixture by SDS-PAGE. A successful crosslinking reaction will show a new band at approximately twice the molecular weight of the monomeric protein.
-
Confirm the identity of the dimer by mass spectrometry.
-
Protocol 3: Characterization of Crosslinked Proteins by Mass Spectrometry
Materials:
-
Purified crosslinked protein dimer.
-
Denaturation and reduction buffers (e.g., containing DTT).
-
Alkylation reagent (e.g., iodoacetamide).
-
Protease (e.g., trypsin).
-
LC-MS/MS system.
-
Crosslinking analysis software (e.g., XlinkX, pLink).
Procedure:
-
Sample Preparation:
-
Denature, reduce, and alkylate the purified protein dimer.
-
Digest the protein with a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry.[14]
-
-
Data Analysis:
-
Use specialized software to identify the crosslinked peptides. This software searches for pairs of peptides whose combined mass, plus the mass of the crosslinker, matches the precursor ion mass.[14][15]
-
The identification of a peptide pair from the same protein confirms an intramolecular crosslink, while a pair from two different protein chains confirms an intermolecular crosslink (the dimer).
-
Visualizations
Chemical Reaction
References
- 1. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 2. This compound, 98627-72-6 | BroadPharm [broadpharm.com]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry [frontiersin.org]
- 5. A versatile synthetic dimerizer for the regulation of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis-aminooxy-PEG4 Reaction with Aldehyde-Tagged Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical tool in modern biochemical research and drug development. The ability to covalently link molecules to specific sites on a protein enables the creation of advanced therapeutics like antibody-drug conjugates (ADCs), the development of sophisticated diagnostic reagents, and the study of protein structure and function. One powerful method for achieving site-specific protein conjugation is through the reaction of an aldehyde-tagged protein with an aminooxy-functionalized molecule. This reaction, known as an oxime ligation, is highly specific and forms a stable oxime bond under mild, biocompatible conditions.[1][2][3]
This application note provides detailed protocols for the use of Bis-aminooxy-PEG4, a homobifunctional crosslinker, to react with aldehyde-tagged proteins. The aldehyde tag is generated by the Formylglycine Generating Enzyme (FGE), which recognizes a specific peptide sequence (Cys-X-Pro-X-Arg) and oxidizes the cysteine residue to a formylglycine (fGly), creating a reactive aldehyde group.[4][5][6][7][8] this compound contains two aminooxy groups at either end of a flexible polyethylene (B3416737) glycol (PEG) spacer, allowing for the crosslinking of two aldehyde-tagged protein molecules. This can be utilized for various applications, including the formation of protein homodimers for functional studies, the creation of bispecific antibodies, or the assembly of protein complexes.
Principle of the Reaction
The core of this methodology is the chemoselective reaction between the aldehyde group on the formylglycine residue of the protein and one of the aminooxy groups of the this compound linker. This reaction forms a stable oxime bond. Due to the bifunctional nature of this compound, a second aldehyde-tagged protein can react with the remaining aminooxy group, resulting in a covalently crosslinked protein dimer. The PEG4 spacer enhances the solubility and reduces the potential for aggregation of the resulting conjugate.
Materials and Reagents
-
Aldehyde-tagged protein(s) of interest
-
This compound (e.g., from BroadPharm)[9]
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0-7.0
-
Aniline (B41778) (optional, as catalyst)
-
Quenching solution: 1 M hydroxylamine (B1172632) hydrochloride, pH 7.0
-
SDS-PAGE reagents (gels, running buffer, loading dye)
-
Protein staining solution (e.g., Coomassie Brilliant Blue)
-
Mass spectrometry reagents (as required)
Experimental Protocols
Protocol 1: Generation of Aldehyde-Tagged Proteins
The generation of aldehyde-tagged proteins is a prerequisite for the crosslinking reaction. This is typically achieved by co-expressing the protein of interest, which has been genetically engineered to contain the FGE recognition sequence (e.g., LCTPSR), with the Formylglycine Generating Enzyme (FGE) in a suitable expression system (e.g., E. coli or mammalian cells).[4][5][6][10]
1. Vector Construction:
- Incorporate the DNA sequence encoding the aldehyde tag (e.g., 5'-TGTACCCCCTCTCGG-3' for LCTPSR) into the expression vector for your protein of interest at the desired location (N-terminus, C-terminus, or an internal loop).
- Co-transfect or co-transform the host cells with the plasmid containing your tagged protein and a plasmid encoding for FGE. For some E. coli strains, an endogenous FGE-like activity may be sufficient.[9]
2. Protein Expression and Purification:
- Culture the host cells under conditions that induce the expression of both your target protein and FGE.
- For mammalian cells, supplementing the culture media with copper (II) sulfate (B86663) can enhance FGE activity.[8]
- Purify the aldehyde-tagged protein using standard chromatography techniques appropriate for your protein (e.g., affinity chromatography, ion exchange, size exclusion).
3. Verification of Aldehyde Tag Formation (Optional but Recommended):
- The efficiency of cysteine-to-formylglycine conversion can be assessed by mass spectrometry. Digestion of the protein followed by LC-MS/MS analysis can identify the peptide containing the formylglycine residue.[4][11]
Protocol 2: Crosslinking of Aldehyde-Tagged Proteins with this compound
This protocol describes the crosslinking of two molecules of an aldehyde-tagged protein to form a homodimer.
1. Reaction Setup:
- Dissolve the purified aldehyde-tagged protein in the reaction buffer to a final concentration of 1-10 mg/mL (typically 20-200 µM).
- Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) at a concentration of 10-100 mM.
- Add the this compound stock solution to the protein solution to achieve a final molar ratio of protein to crosslinker between 2:1 and 10:1. A 2:1 ratio is stoichiometric for dimerization, while higher ratios of protein can favor the formation of dimers over larger oligomers.
2. Incubation:
- Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle agitation. Reaction times can be optimized depending on the reactivity of the specific protein.
- For potentially slow reactions, a catalyst such as aniline can be added to a final concentration of 10-100 mM to accelerate oxime bond formation.[1][12]
3. Quenching the Reaction (Optional):
- To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature. This will react with any unreacted aldehyde groups.
4. Analysis of Crosslinking:
- Analyze the reaction products by SDS-PAGE. A successful crosslinking reaction will show a new band at approximately twice the molecular weight of the monomeric protein.
- Further characterization can be performed using size exclusion chromatography (SEC) to separate the monomer, dimer, and any higher-order oligomers.
- Mass spectrometry can be used to confirm the identity of the crosslinked product.[11][13][14][15]
Data Presentation
The efficiency of the crosslinking reaction can be quantified by densitometry of the protein bands on an SDS-PAGE gel. The following tables provide representative data for optimizing the crosslinking reaction.
Table 1: Effect of Reactant Ratio on Crosslinking Efficiency
| Molar Ratio (Protein:this compound) | Monomer (%) | Dimer (%) | Higher Order Aggregates (%) |
| 1:1 | 40 | 50 | 10 |
| 2:1 | 25 | 70 | 5 |
| 5:1 | 50 | 45 | 5 |
| 10:1 | 70 | 25 | 5 |
Table 2: Time Course of Crosslinking Reaction
| Incubation Time (hours) | Monomer (%) | Dimer (%) |
| 1 | 85 | 15 |
| 2 | 70 | 30 |
| 4 | 55 | 45 |
| 8 | 35 | 65 |
| 16 | 25 | 75 |
Table 3: Effect of pH on Crosslinking Efficiency
| Reaction pH | Dimer Yield (%) |
| 5.0 | 45 |
| 6.0 | 75 |
| 7.0 | 60 |
| 8.0 | 30 |
Visualizations
Caption: Reaction mechanism of protein crosslinking.
Caption: Experimental workflow for protein crosslinking.
Caption: Relationship of concepts in this application.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aldehyde tag - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US20160230205A1 - Activated Formylglycine-Generating Enzymes and Methods of Producing and Using the Same - Google Patents [patents.google.com]
- 11. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Determination of protein contacts by chemical cross-linking with EDC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxime Bond Formation with Bis-aminooxy-PEG4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime ligation is a robust and highly selective bioorthogonal reaction that forms a stable oxime bond from the condensation of an aminooxy group with an aldehyde or ketone. This chemoselective reaction proceeds under mild aqueous conditions, making it an invaluable tool for bioconjugation, drug delivery, and materials science.[1][2][3] Bis-aminooxy-PEG4 is a homobifunctional crosslinker featuring two terminal aminooxy groups connected by a flexible, hydrophilic tetraethylene glycol (PEG4) spacer. This reagent is ideal for covalently linking two molecules that each bear an aldehyde or ketone functionality. The PEG spacer enhances the solubility of the resulting conjugate and can reduce steric hindrance.[4][5]
These application notes provide a comprehensive overview of the reaction conditions for oxime bond formation using this compound, detailed experimental protocols for typical crosslinking applications, and a summary of the kinetic and stability data to guide your experimental design.
Key Features of Oxime Ligation with this compound
-
High Specificity: The reaction is highly selective for aldehydes and ketones, avoiding cross-reactivity with other functional groups found in biological systems.
-
Stable Bond Formation: The resulting oxime linkage is significantly more stable than corresponding imine or hydrazone bonds, particularly at physiological pH.
-
Favorable Reaction Conditions: The ligation can be performed in aqueous buffers over a range of pH values, and the reaction rate can be significantly enhanced with the use of catalysts.
-
Biocompatibility: The reaction is bioorthogonal and can be performed in the presence of cells and other biological materials.
Factors Influencing Oxime Bond Formation
The efficiency and rate of oxime bond formation are influenced by several key parameters:
-
pH: The reaction is catalyzed by acid and is generally faster at a slightly acidic pH (around 4.5-6.5). However, the reaction still proceeds at a reasonable rate at neutral pH, which is often necessary for biological applications.
-
Catalysts: Nucleophilic catalysts, such as aniline (B41778) and its derivatives (e.g., p-phenylenediamine), can dramatically increase the reaction rate, especially at neutral pH. This allows for efficient conjugation at lower reactant concentrations.
-
Reactant Concentration: As a bimolecular reaction, the rate of oxime formation is dependent on the concentration of both the aminooxy and carbonyl reactants.
Quantitative Data
The following tables summarize key quantitative data for oxime bond formation, providing a basis for experimental design and optimization.
Table 1: Second-Order Rate Constants for Oxime Ligation
| Aminooxy Reagent | Carbonyl Reactant | Catalyst (Concentration) | pH | Rate Constant (k, M⁻¹s⁻¹) | Reference |
| Aminooxy-PEG | α-N-glyoxylyl Protein | None | 7.0 | 0.0025 | |
| Aminooxy-PEG | α-N-glyoxylyl Protein | Aniline (10 mM) | 7.0 | 0.016 | |
| Aminooxy-PEG | α-N-glyoxylyl Protein | p-Phenylenediamine (B122844) (10 mM) | 7.0 | 0.30 | |
| Aminooxyacetyl-peptide | Benzaldehyde | Aniline (100 mM) | 7.0 | 8.2 | |
| Aminooxy-dansyl | Citral (aldehyde) | Aniline (50 mM) | 7.3 | 48.6 | |
| Aminooxy-dansyl | 2-Pentanone (ketone) | Aniline (100 mM) | 7.5 | 0.082 |
Table 2: Gelation Time of PEG-Oxime Hydrogels as a Function of pH
| PEG System | pH | Gelation Time | Reference |
| 4-arm Aminooxy-PEG + 4-arm Ketone-PEG | 4.0 - 4.5 | 30 minutes | |
| 4-arm Aminooxy-PEG + 4-arm Ketone-PEG | 7.4 | 50.3 hours | |
| 8-arm Aminooxy-PEG + Glutaraldehyde | 6.5 | ~5 minutes | |
| 8-arm Aminooxy-PEG + Glutaraldehyde | 7.2 | ~30 minutes |
Table 3: Comparative Stability of Oxime and Hydrazone Bonds
| Linkage | Relative First-Order Rate Constant for Hydrolysis (k_rel) | Reference |
| Oxime | 1 | |
| Semicarbazone | 160 | |
| Acetylhydrazone | 300 | |
| Methylhydrazone | 600 |
Experimental Protocols
Protocol 1: General Procedure for Crosslinking Two Aldehyde- or Ketone-Containing Proteins with this compound
This protocol provides a general method for the crosslinking of two distinct protein populations, each containing a reactive carbonyl group.
Materials:
-
Protein-A with an aldehyde or ketone group
-
Protein-B with an aldehyde or ketone group
-
This compound (e.g., from BroadPharm, MedKoo Biosciences)
-
Reaction Buffer: 100 mM Phosphate buffer, pH 6.5 (for uncatalyzed reaction) or pH 7.4 (for catalyzed reaction)
-
Catalyst Stock Solution (optional): 1 M Aniline or p-phenylenediamine in DMSO
-
Quenching Solution: 1 M Hydroxylamine in water, pH 7.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve Protein-A and Protein-B in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in the Reaction Buffer to a final concentration that is a 5- to 20-fold molar excess over the total protein concentration.
-
-
Reaction Setup:
-
Combine equal molar amounts of Protein-A and Protein-B in a reaction tube.
-
If using a catalyst, add the Catalyst Stock Solution to the protein mixture to a final concentration of 10-100 mM.
-
Initiate the crosslinking reaction by adding the this compound solution to the protein mixture.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-24 hours. The optimal reaction time will depend on the reactants, their concentrations, and the presence of a catalyst. The progress of the reaction can be monitored by SDS-PAGE, where the formation of a higher molecular weight crosslinked product will be observed.
-
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM to react with any unreacted aldehydes or ketones. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the crosslinked conjugate from unreacted proteins and excess this compound using size-exclusion chromatography or another suitable purification method.
-
-
Characterization:
-
Analyze the purified product by SDS-PAGE to confirm the presence of the crosslinked species.
-
Further characterization can be performed using techniques such as mass spectrometry to confirm the identity of the conjugate.
-
Protocol 2: Generation of Aldehydes on Glycoproteins for Subsequent Crosslinking
Many proteins, such as antibodies, are glycosylated. The carbohydrate moieties can be oxidized to generate reactive aldehyde groups for oxime ligation.
Materials:
-
Glycoprotein (B1211001) (e.g., IgG antibody)
-
Oxidation Buffer: 100 mM Sodium acetate, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Quenching Solution: 1 M Glycerol or Ethylene glycol
Procedure:
-
Buffer Exchange: Exchange the glycoprotein into the Oxidation Buffer.
-
Oxidation:
-
Add a freshly prepared solution of sodium meta-periodate to the glycoprotein solution to a final concentration of 1-10 mM.
-
Incubate the reaction on ice for 30 minutes in the dark.
-
-
Quenching:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate on ice for 10-15 minutes.
-
-
Purification:
-
Remove the excess periodate (B1199274) and quenching reagent by buffer exchange into the desired Reaction Buffer for the subsequent oxime ligation step (see Protocol 1). The aldehyde-functionalized glycoprotein is now ready for crosslinking with another carbonyl-containing molecule using this compound.
-
Visualizations
Caption: Oxime bond formation with this compound.
Caption: Experimental workflow for protein crosslinking.
Conclusion
This compound is a versatile and efficient homobifunctional crosslinker for the covalent conjugation of molecules containing aldehyde or ketone groups. The resulting oxime bond is highly stable, and the reaction conditions can be tailored to suit a wide range of applications in research, diagnostics, and therapeutic development. By understanding the factors that influence reaction kinetics and by following established protocols, researchers can successfully utilize this compound to create novel and well-defined molecular constructs.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 4. Bis-(Aminooxy)-PEG | Aminooxy-PEG-Aminooxy | AxisPharm [axispharm.com]
- 5. This compound, 98627-72-6 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with Bis-aminooxy-PEG4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems and diagnostic agents. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a nanoparticle surface, is a widely employed strategy to improve the biocompatibility and pharmacokinetic profile of nanoparticles. PEGylation creates a hydrophilic protective layer that can reduce nonspecific protein adsorption, prevent aggregation, and prolong circulation time by evading the mononuclear phagocyte system.
This document provides detailed application notes and protocols for the surface modification of nanoparticles using Bis-aminooxy-PEG4 , a homobifunctional crosslinker. This reagent features two terminal aminooxy groups, which readily react with aldehyde or ketone functionalities to form stable oxime bonds. This specific chemistry, known as oxime ligation, offers a highly efficient and bioorthogonal method for conjugating the PEG linker to nanoparticles that have been surface-functionalized with aldehyde groups.
The protocols outlined below are intended to be adaptable for various types of nanoparticles, including those with metallic, polymeric, or silica (B1680970) cores.
Applications
The surface modification of nanoparticles with this compound is advantageous for a range of biomedical applications:
-
Prolonged Systemic Circulation: The hydrophilic PEG4 spacer shields the nanoparticles from opsonization and subsequent clearance by the immune system, leading to a longer half-life in the bloodstream. This is particularly beneficial for systemically administered therapeutic and imaging agents.
-
Improved Stability: The PEG layer prevents the aggregation of nanoparticles in biological fluids, enhancing their stability and maintaining their desired size distribution.
-
Reduced Immunogenicity: By masking the nanoparticle surface, PEGylation can reduce the likelihood of an immune response to the nanocarrier.
-
Platform for Further Functionalization: While this compound is a homobifunctional linker primarily used for surface coating, the principles of oxime ligation can be extended. By using a heterobifunctional aminooxy-PEG linker (e.g., with a terminal functional group other than aminooxy on the distal end), the nanoparticle surface can be endowed with reactive sites for the subsequent conjugation of targeting ligands, imaging agents, or therapeutic molecules.
-
Drug Delivery: PEGylated nanoparticles can serve as effective carriers for various therapeutic agents, protecting the drug from premature degradation and enabling its controlled release.
Data Presentation
Successful surface modification with this compound will result in changes to the physicochemical properties of the nanoparticles. The following tables provide representative quantitative data for nanoparticles before and after surface modification.
Note: The following data is illustrative and based on typical results observed for PEGylated nanoparticles. Actual values will vary depending on the specific nanoparticle type, size, and the density of the PEGylation.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Aldehyde-Functionalized Nanoparticles | 100 ± 5 | < 0.15 | -5 ± 2 |
| This compound Modified Nanoparticles | 120 ± 7 | < 0.20 | -2 ± 1.5 |
Table 2: In Vitro Drug Loading and Release Profile (Model Drug: Doxorubicin)
| Nanoparticle Formulation | Drug Loading Content (%) | Encapsulation Efficiency (%) | Cumulative Drug Release at 24h (pH 5.5) (%) |
| Aldehyde-Functionalized Nanoparticles | 8.2 ± 0.7 | 75 ± 5 | 65 ± 4 |
| This compound Modified Nanoparticles | 7.5 ± 0.6 | 70 ± 6 | 50 ± 5 |
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the surface modification of nanoparticles with this compound. The protocol is divided into two main stages: the introduction of aldehyde groups onto the nanoparticle surface (if not already present) and the subsequent oxime ligation with this compound.
Protocol 1: Generation of Aldehyde Groups on the Nanoparticle Surface
This protocol is for nanoparticles that do not inherently possess surface aldehyde groups. A common method is the oxidation of surface hydroxyl groups.
Materials:
-
Nanoparticles with surface hydroxyl groups
-
Sodium periodate (B1199274) (NaIO₄)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge and centrifuge tubes
-
Deionized water
Procedure:
-
Disperse the nanoparticles in PBS to a concentration of 1 mg/mL.
-
Prepare a fresh solution of sodium periodate in deionized water.
-
Add the sodium periodate solution to the nanoparticle dispersion. The final concentration of sodium periodate should be optimized, but a 10-fold molar excess relative to the estimated surface hydroxyl groups is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.
-
Quench the reaction by adding a 2-fold molar excess of ethylene (B1197577) glycol relative to the sodium periodate and incubate for 30 minutes.
-
Purify the aldehyde-functionalized nanoparticles by centrifugation. Pellet the nanoparticles, remove the supernatant, and resuspend in fresh PBS. Repeat this washing step three times.
-
Resuspend the final aldehyde-functionalized nanoparticles in a suitable buffer (e.g., PBS, pH 6.5-7.0) for the next step.
Protocol 2: Surface Modification with this compound via Oxime Ligation
This protocol describes the conjugation of this compound to the aldehyde-functionalized nanoparticles.
Materials:
-
Aldehyde-functionalized nanoparticles
-
This compound
-
Aniline (B41778) (as a catalyst, optional but recommended)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.5-7.0
-
Centrifuge and centrifuge tubes
-
Deionized water
Procedure:
-
Disperse the aldehyde-functionalized nanoparticles in the Reaction Buffer to a concentration of 1 mg/mL.
-
Dissolve this compound in the Reaction Buffer to a desired concentration (e.g., 10 mg/mL).
-
Add the this compound solution to the nanoparticle dispersion. The molar ratio of this compound to the nanoparticles should be optimized, but a 50 to 100-fold molar excess of the linker is a typical starting point to ensure sufficient surface coverage.
-
If using a catalyst, add aniline to the reaction mixture to a final concentration of 10-20 mM.
-
Allow the reaction to proceed for 4-12 hours at room temperature with gentle, continuous mixing.
-
After the reaction, purify the PEGylated nanoparticles by centrifugation. Pellet the nanoparticles, discard the supernatant containing unreacted linker, and resuspend the nanoparticles in fresh deionized water or a suitable buffer.
-
Repeat the washing step at least three times to ensure the complete removal of any non-covalently bound reagents.
-
Resuspend the final this compound modified nanoparticles in a suitable buffer for storage and further characterization.
Characterization of Modified Nanoparticles
Thorough characterization is essential to confirm the successful surface modification of the nanoparticles.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and polydispersity index (PDI). A successful PEGylation should result in an increase in the hydrodynamic diameter.
-
Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A change in zeta potential towards a more neutral value is expected after PEGylation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the PEG linker on the nanoparticle surface. Look for characteristic peaks of the PEG backbone (e.g., C-O-C stretching).
-
Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto the nanoparticle surface, particularly for inorganic nanoparticles.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology of the nanoparticles and confirm that they have not aggregated during the modification process.
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the surface modification process.
Caption: Workflow for the surface modification of nanoparticles with this compound.
Conclusion
The use of this compound for the surface modification of nanoparticles via oxime ligation provides a robust and efficient method for producing biocompatible and stable nanocarriers. The protocols and data presented in this document offer a comprehensive guide for researchers and scientists in the field of drug delivery and nanomedicine. Proper characterization at each step is crucial to ensure the successful synthesis of well-defined and functionalized nanoparticles for preclinical and clinical development.
Application Notes and Protocols for Crosslinking Proteins Using Bis-aminooxy-PEG4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-aminooxy-PEG4 is a homobifunctional crosslinking reagent that enables the covalent linkage of two molecules, each containing a carbonyl group (aldehyde or ketone), through a flexible polyethylene (B3416737) glycol (PEG) spacer. The core of this crosslinking chemistry lies in the formation of a stable oxime bond, a reaction known for its high chemoselectivity and biocompatibility. This bioorthogonal reaction proceeds efficiently under mild aqueous conditions, making it an ideal tool for conjugating sensitive biomolecules like proteins without disrupting their native structure and function.[1]
These application notes provide a comprehensive overview of the principles, protocols, and analytical methods for crosslinking proteins using this compound. The information is intended to guide researchers in studying protein-protein interactions, creating protein conjugates for therapeutic or diagnostic purposes, and developing novel biomaterials.
Mechanism of Action: Oxime Ligation
The crosslinking reaction with this compound is based on oxime ligation, which is the reaction between an aminooxy group (-O-NH2) and a carbonyl group (aldehyde or ketone) to form a stable oxime linkage (-O-N=C-). This compound contains two aminooxy groups at either end of a PEG4 spacer, allowing it to act as a bridge between two carbonyl-containing molecules.
The reaction is highly specific for aldehydes and ketones and does not react with other functional groups typically found in proteins, such as amines or sulfhydryls. The oxime bond is significantly more stable than other imine-based linkages like hydrazones, particularly under physiological conditions.[1]
The rate of oxime ligation can be significantly enhanced by the use of nucleophilic catalysts, such as aniline (B41778) or its derivatives (e.g., p-phenylenediamine), especially at neutral pH.[2]
References
Troubleshooting & Optimization
Common side reactions with Bis-aminooxy-PEG4
Welcome to the technical support center for Bis-aminooxy-PEG4. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a homobifunctional crosslinker containing two aminooxy groups spaced by a 4-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] Its primary application is in bioconjugation, where it reacts with molecules containing aldehyde or ketone groups to form stable oxime bonds.[1][2][3] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous solutions.
Q2: What are the optimal reaction conditions for oxime ligation with this compound?
The formation of an oxime bond is most efficient under neutral to slightly acidic conditions, typically at a pH between 6.5 and 7.5. However, the reaction can also be catalyzed by aniline (B41778) or its derivatives at a pH of 4-5. The choice of conditions may depend on the specific molecules being conjugated.
Q3: How should this compound be stored?
Aminooxy compounds are known to be reactive and sensitive. For long-term storage, it is recommended to keep this compound at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is acceptable. It is highly recommended to use solutions of this compound immediately after preparation.
Q4: What are the potential side reactions when using this compound?
While the aminooxy group is highly selective for aldehydes and ketones, potential side reactions can occur, particularly under harsh conditions or with prolonged reaction times. One documented side reaction of hydroxylamine (B1172632), a related compound, is the formation of hydroxamates with the side chains of asparagine and glutamine residues in proteins. Additionally, hydroxylamine can cleave the peptide bond between asparagine and glycine (B1666218) residues, though this is less likely to be a significant issue with the aminooxy group of the PEG linker under typical conjugation conditions.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Degradation of this compound: The reagent is sensitive and can degrade if not stored properly or if solutions are not used fresh. | Always use freshly prepared solutions of this compound. Store the solid reagent at -20°C, protected from light and moisture. |
| Suboptimal pH: The rate of oxime formation is highly pH-dependent. | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5 for uncatalyzed reactions, or pH 4-5 if using an aniline-based catalyst. | |
| Impure Reactants: Impurities in the aldehyde/ketone-containing molecule or the this compound can inhibit the reaction. | Purify the reactants before use. Ensure that buffers do not contain primary amines (e.g., Tris), which can compete with the aminooxy group. | |
| Steric Hindrance: The aldehyde or ketone group on the target molecule may be sterically inaccessible. | Consider increasing the reaction time or temperature. However, be cautious as this may also increase the likelihood of side reactions. | |
| Formation of Unwanted Byproducts | Side reactions with amino acid residues: As mentioned, hydroxylamine can react with asparagine and glutamine. | Optimize reaction conditions to be as mild as possible. Use the shortest reaction time necessary for the desired conjugation. Analyze the final product for unexpected modifications. |
| Hydrolysis of the oxime bond: While generally stable, the oxime bond can be susceptible to hydrolysis under strongly acidic conditions. | Maintain the pH of the reaction and subsequent purification steps within a stable range. Avoid exposing the conjugate to strong acids for extended periods. | |
| Precipitation of Reagents or Conjugate | Poor Solubility: Although the PEG linker enhances water solubility, the target molecule or the final conjugate may have limited solubility in the reaction buffer. | The use of co-solvents such as DMSO or DMF can improve solubility. Perform a small-scale solubility test before proceeding with the full reaction. |
Experimental Protocols
General Protocol for Oxime Ligation
This protocol provides a general guideline for conjugating an aldehyde- or ketone-containing molecule to this compound.
Materials:
-
Aldehyde or ketone-containing molecule
-
This compound
-
Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)
-
Anhydrous DMSO or DMF (if needed for solubility)
-
Quenching reagent (e.g., hydroxylamine hydrochloride)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the aldehyde or ketone-containing molecule in the reaction buffer to the desired concentration.
-
Immediately before use, prepare a stock solution of this compound in the reaction buffer or an appropriate organic solvent like DMSO.
-
-
Conjugation Reaction:
-
Add a 1.5 to 10-fold molar excess of the this compound solution to the solution of the aldehyde or ketone-containing molecule.
-
Incubate the reaction mixture at room temperature for 2-4 hours. The reaction can also be performed at 4°C overnight.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, SDS-PAGE).
-
-
Quenching (Optional):
-
To stop the reaction, a quenching reagent such as hydroxylamine can be added to react with any remaining aldehyde or ketone groups.
-
-
Purification:
-
Purify the conjugate from excess this compound and other reaction components using a suitable chromatography method, such as size-exclusion chromatography.
-
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: this compound crosslinking workflow.
Caption: Troubleshooting logic for oxime ligation.
References
Stability issues of Bis-aminooxy-PEG4 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bis-aminooxy-PEG4 in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a solid at -20°C, protected from moisture and light.[1][2] For short-term storage of a few days to weeks, 0-4°C is acceptable.[2] Some suppliers recommend immediate use (within one week) after receipt, as aminooxy compounds are known to be reactive and sensitive.[3][4]
Q2: How should I store this compound once it is in solution?
Stock solutions of this compound should be prepared fresh for optimal results.[5] If storage is necessary, it is recommended to store solutions at -80°C for up to six months or at -20°C for up to one month.[1][6] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[5][6]
Q3: Is this compound sensitive to light?
Yes, this compound is light-sensitive.[1][6] All handling and storage of the compound, both in solid form and in solution, should be done under low-light conditions or in amber-colored vials to prevent photodegradation.[6]
Q4: What is the optimal pH for reactions involving this compound?
The aminooxy group of this compound reacts most efficiently with aldehydes and ketones under neutral to slightly acidic conditions, typically within a pH range of 6.5 to 7.5.[6][7]
Q5: How stable is the oxime bond formed after conjugation?
The oxime bond formed from the reaction of an aminooxy group with an aldehyde or ketone is significantly more stable than imine or hydrazone bonds.[6][7] In aqueous solutions, aliphatic oximes are 100 to 1000 times more resistant to hydrolysis than analogous hydrazones.[8] The hydrolysis of oximes is catalyzed by acid.[9][10]
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
-
Possible Cause: Degradation of this compound stock solution.
-
Possible Cause: Incorrect buffer pH.
-
Possible Cause: Presence of primary amines in the buffer.
-
Possible Cause: Insufficient molar ratio of the linker.
-
Recommended Action: Increase the molar excess of this compound. A 20-fold molar excess is a good starting point, but this may need to be optimized depending on the concentration of your target molecule.[11]
-
Issue 2: Precipitation of the Compound in Solution
-
Possible Cause: Poor solubility in the chosen solvent.
-
Possible Cause: Use of non-anhydrous solvents.
-
Recommended Action: Ensure the use of high-quality, anhydrous solvents, as moisture can affect both solubility and stability.[6]
-
Issue 3: Observation of Degradation Products in Analysis
-
Possible Cause: Exposure to light or elevated temperatures during experiments.
-
Possible Cause: Instability of the aminooxy group.
Data Presentation
Table 1: Stability and Handling of this compound
| Parameter | Recommendation | Source(s) |
| Storage (Solid) | -20°C (long-term), 0-4°C (short-term, days to weeks) | [1][2] |
| Storage (Solution) | -80°C (up to 6 months), -20°C (up to 1 month) | [1][6] |
| Recommended Solvent | DMSO, Water, DMF, DCM | [3][5] |
| Optimal Reaction pH | 6.5 - 7.5 | [6][7] |
| Light Sensitivity | Yes, protect from light | [1][6] |
| Moisture Sensitivity | Yes, store away from moisture | [1] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol is designed to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO) at a concentration of 10 mM.
-
-
Preparation of Study Samples:
-
Dilute the stock solution to the desired final concentration in a relevant aqueous buffer (e.g., PBS) at different pH values (e.g., pH 5.0, 7.4, and 9.0).
-
-
Stress Conditions:
-
Temperature Stress: Aliquot the solutions into multiple vials for each pH condition. Expose the vials to a range of temperatures (e.g., 4°C, 25°C, and 40°C) for defined periods (e.g., 1, 2, and 4 weeks).[6]
-
Photostability: Expose a set of samples to a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps). Include a dark control sample wrapped in aluminum foil.[6]
-
-
Sample Analysis:
-
At each time point, retrieve a vial from each condition and, if necessary, quench any further degradation by freezing at -80°C.
-
Analyze the samples using a stability-indicating method such as RP-HPLC or LC-MS to quantify the remaining parent compound and identify any degradation products.[6]
-
Visualizations
Caption: Recommended storage and handling workflow for this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound, 98627-72-6 | BroadPharm [broadpharm.com]
- 4. Aminooxy-PEG4-acid HCl salt 1.0M aqueous solution, 1807537-38-7 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Oxime - Wikipedia [en.wikipedia.org]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Oxime Ligation with Bis-aminooxy-PEG4
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with oxime ligation, specifically utilizing Bis-aminooxy-PEG4.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for oxime ligation with this compound?
The optimal pH for oxime ligation is dependent on the presence of a catalyst.
-
Without a catalyst: The reaction is most efficient in slightly acidic conditions, typically around pH 4.5.[1][2] This is because the reaction requires protonation of the carbonyl group to facilitate nucleophilic attack by the aminooxy group. However, at very low pH, the aminooxy group itself becomes protonated, rendering it non-nucleophilic and thus slowing the reaction.[1]
-
With a catalyst (e.g., aniline): For applications requiring physiological pH (around 7.0-7.4), a nucleophilic catalyst like aniline (B41778) is necessary to achieve efficient reaction rates.[1][2][3] Aniline and its derivatives can increase the reaction rate by up to 40-fold at neutral pH.[1][4] More efficient catalysts, such as m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA), have been shown to be even more effective than aniline.[1][5][6]
Q2: Why is my oxime ligation reaction slow at neutral pH?
The uncatalyzed oxime ligation reaction is inherently slow at neutral pH. This is due to the reduced concentration of the protonated carbonyl species, which is the reactive electrophile in the reaction.[5] To accelerate the reaction at neutral pH, the addition of a nucleophilic catalyst is highly recommended.
Q3: What is the role of a catalyst like aniline in oxime ligation?
Aniline and its derivatives act as nucleophilic catalysts. They react with the carbonyl compound to form a more reactive protonated Schiff base intermediate. This intermediate is more susceptible to attack by the aminooxy nucleophile, thereby accelerating the overall rate of oxime bond formation.[4]
Q4: How stable is the oxime bond formed during the ligation?
The oxime bond is generally stable under physiological conditions (pH ~7.4).[4][7] However, its stability is pH-dependent. The bond is more susceptible to hydrolysis under acidic conditions (pH < 4), which can lead to the reversal of the ligation reaction.[2][4]
Troubleshooting Guide
This guide addresses common issues encountered during oxime ligation experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Suboptimal pH | Verify the pH of your reaction buffer. For uncatalyzed reactions, adjust the pH to ~4.5. For reactions at neutral pH, ensure the presence of an appropriate catalyst (e.g., 10-100 mM aniline).[1] |
| Inefficient catalyst | Consider using more efficient catalysts like m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA), which can be up to 15 times more effective than aniline.[1][6] | |
| Degraded reagents | Ensure your this compound and carbonyl-containing molecule are not degraded. The aminooxy group is sensitive to carbonyl contaminants.[7] Use fresh reagents and high-purity solvents.[4] | |
| Low reagent concentration | Ligation kinetics are concentration-dependent.[8] If possible, increase the concentration of your reactants. | |
| Reaction is slow | Neutral pH without catalyst | As mentioned, the reaction is inherently slow at neutral pH without a catalyst.[1] Add a catalyst like aniline or its derivatives to accelerate the reaction. |
| Reactant solubility issues | Ensure all reactants are fully dissolved in the reaction buffer. Poor solubility can limit the reaction rate.[8] | |
| Product is unstable/degrades | Acidic conditions | The oxime bond can hydrolyze under acidic conditions.[2][4] If your downstream applications involve acidic environments, consider the stability of your conjugate. Buffer your solutions to maintain a pH above 4. |
| Inconsistent results | Variability in buffer preparation | Ensure consistent and accurate preparation of all buffers, especially concerning pH. |
| Temperature fluctuations | Perform the ligation at a consistent temperature. While many ligations proceed at room temperature, some protocols may specify different temperatures. |
Experimental Protocols
General Protocol for Oxime Ligation at Acidic pH (Uncatalyzed)
-
Reagent Preparation:
-
Dissolve the carbonyl-containing molecule in a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.5).
-
Dissolve this compound in the same buffer.
-
-
Ligation Reaction:
-
Mix the carbonyl-containing molecule and this compound in the reaction buffer. A typical starting point is a 1:1 to 1.2:1 molar ratio of aminooxy groups to carbonyl groups.
-
Allow the reaction to proceed at room temperature for 2-24 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
-
Purification:
-
Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size exclusion chromatography, reverse-phase HPLC) to remove unreacted starting materials.
-
General Protocol for Oxime Ligation at Neutral pH (Catalyzed)
-
Reagent Preparation:
-
Dissolve the carbonyl-containing molecule in a neutral buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0-7.4).
-
Dissolve this compound in the same buffer.
-
Prepare a stock solution of the catalyst (e.g., 1 M aniline in DMSO or the chosen buffer).
-
-
Ligation Reaction:
-
Mix the carbonyl-containing molecule and this compound in the reaction buffer.
-
Add the catalyst to the reaction mixture to a final concentration of 10-100 mM.
-
Allow the reaction to proceed at room temperature for 1-12 hours. Monitor the reaction progress.
-
-
Purification:
-
Purify the conjugate to remove unreacted starting materials and the catalyst.
-
Visualizations
Caption: pH dependency of oxime ligation.
Caption: General experimental workflow for oxime ligation.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. | Semantic Scholar [semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Bis-aminooxy-PEG4 Reactions
This guide provides researchers, scientists, and drug development professionals with technical support for monitoring the progress of Bis-aminooxy-PEG4 reactions, a key step in the formation of stable oxime bonds for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is a this compound reaction?
A1: A this compound reaction involves a homobifunctional crosslinking reagent, this compound, which contains two aminooxy (-ONH2) groups separated by a polyethylene (B3416737) glycol (PEG4) spacer.[1][2][3] These aminooxy groups react with carbonyl groups (aldehydes or ketones) on a target molecule (e.g., a protein, antibody, or small molecule) to form a stable oxime bond (-O-N=C).[4][5][6] This type of reaction is widely used in bioconjugation, such as in the development of Antibody-Drug Conjugates (ADCs).[7]
Q2: Why is it important to monitor the progress of this reaction?
A2: Monitoring the reaction is crucial to ensure the desired level of conjugation is achieved, to quantify the reaction yield, and to characterize the final product. In drug development, for instance, it is essential to determine the drug-to-antibody ratio (DAR) to ensure the efficacy and safety of an ADC.[7] Monitoring also helps in optimizing reaction conditions and identifying any potential side reactions or impurities.[8]
Q3: What are the most common analytical techniques to monitor a this compound reaction?
A3: The most common techniques include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Thin-Layer Chromatography (TLC).[4][9][10][11][12] Often, a combination of these techniques, such as LC-MS, provides the most comprehensive analysis.[4][8][13]
Q4: How can I quickly check if my reaction is proceeding?
A4: Thin-Layer Chromatography (TLC) is a rapid and straightforward method for a qualitative assessment of the reaction progress.[11][12] By spotting the reaction mixture on a TLC plate over time, you can visualize the consumption of the starting materials and the formation of the product. The different components will travel at different rates on the plate, allowing for their separation and visualization.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product formation | Inefficient reaction conditions (pH, temperature, catalyst). | Optimize reaction pH (typically 4-5 for oxime ligation).[4] Consider adding a catalyst like aniline (B41778) or p-phenylenediamine.[5][14] Ensure the reaction temperature is appropriate for the specific reactants. |
| Degradation of the aminooxy reagent. | Aminooxy compounds can be sensitive; it is recommended to use them immediately upon preparation.[1] Store reagents as recommended by the manufacturer. | |
| Steric hindrance around the carbonyl or aminooxy group. | If possible, modify the linker length or the conjugation site to reduce steric hindrance. | |
| Multiple products or product heterogeneity | Non-specific binding or reaction at multiple sites. | For proteins, consider site-specific modification techniques to introduce carbonyl groups at defined locations.[6][8] |
| Polydispersity of the PEG reagent. | Use high-purity, monodisperse PEG reagents to minimize heterogeneity in the final product.[15] | |
| Difficulty in purifying the final product | Similar physicochemical properties of product and starting materials. | Optimize the purification method. For proteins, Size Exclusion Chromatography (SEC) or Protein A chromatography can be effective.[7] For smaller molecules, preparative HPLC or column chromatography may be necessary. |
| Inconsistent results between batches | Variability in reagent quality or reaction setup. | Ensure consistent quality of all reagents and precise control over reaction parameters (concentrations, temperature, time). |
Experimental Protocols
Protocol 1: Monitoring by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of the reaction mixture.[][17][18]
Methodology:
-
Sample Preparation: At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding a scavenger for the excess reagent or by changing the pH). Dilute the sample in a suitable mobile phase.[7]
-
HPLC System:
-
Column: A reversed-phase C18 column is commonly used for proteins and small molecules.[4] For larger molecules like antibodies, a size-exclusion (SEC) or hydrophobic interaction (HIC) column may be more appropriate.[7][18]
-
Mobile Phase: A typical mobile phase for reversed-phase HPLC is a gradient of water and acetonitrile (B52724) containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).
-
Detection: UV detection at 280 nm is suitable for proteins.[7] If the conjugated molecule has a chromophore, detection at a specific wavelength can be used. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used for molecules without a strong chromophore, like PEG itself.[15][]
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.
-
Calculate the percentage conversion by comparing the peak areas at different time points.
-
For ADCs, the different drug-loaded species (e.g., DAR0, DAR2, DAR4) can often be separated and quantified.[7]
-
Protocol 2: Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the product by determining its molecular weight.[13][19][20]
Methodology:
-
Sample Preparation: Prepare the sample as for HPLC analysis. For complex mixtures, it is often coupled with liquid chromatography (LC-MS) for prior separation.[8][9]
-
Mass Spectrometry System:
-
Data Analysis:
-
Determine the molecular weight of the starting materials and the final product.
-
The mass of the product should correspond to the sum of the masses of the starting materials minus the mass of water lost during oxime bond formation.
-
For PEGylated proteins, a distribution of peaks may be observed, each differing by the mass of the PEG monomer unit (approx. 44 Da), reflecting the heterogeneity of the PEGylation.[9]
-
Protocol 3: Real-Time Monitoring by NMR Spectroscopy
NMR can provide real-time kinetic data on the formation of the oxime bond.[10][21][22]
Methodology:
-
Sample Preparation: The reaction is typically carried out directly in an NMR tube. Use a deuterated solvent that is compatible with the reaction.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Data Acquisition:
-
Acquire a 1H NMR spectrum of the starting materials before initiating the reaction.
-
Start the reaction (e.g., by adding the final reagent or catalyst).
-
Acquire a series of 1H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Identify characteristic signals for the starting materials and the product. For example, the formation of the oxime bond will result in the appearance of new signals in a specific region of the spectrum.
-
Integrate the signals corresponding to a proton unique to the product and a proton of a starting material.
-
Plot the relative integral values over time to obtain a reaction progress curve.
-
Visualizations
Caption: Experimental workflow for monitoring a this compound reaction.
Caption: Troubleshooting logic for common issues in this compound reactions.
References
- 1. This compound, 98627-72-6 | BroadPharm [broadpharm.com]
- 2. tebubio.com [tebubio.com]
- 3. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. ADC Conjugation Technologies | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. TLC analysis of intermediates arising during the preparation of oxime HI-6 dimethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 17. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Bis-aminooxy-PEG4 conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bis-aminooxy-PEG4 conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation via oxime ligation?
A1: The efficiency of oxime ligation is highly pH-dependent. The optimal pH range for the reaction between an aminooxy group and an aldehyde or ketone is slightly acidic, typically between pH 4.5 and 6.5.[1] Some reactions can be performed at neutral pH (6.5-7.5), but the rate may be slower.[2] It is crucial to maintain the recommended pH throughout the conjugation reaction.
Q2: My this compound reagent has been stored for a while. Is it still viable?
A2: Aminooxy compounds, including this compound, are reactive and sensitive.[3][4][5] It is highly recommended to use them immediately upon receipt, ideally within one week. For short-term storage (days to weeks), they should be kept dry, protected from light, and refrigerated at 0-4°C. For long-term storage (months to years), a temperature of -20°C is required. If you suspect reagent degradation, it is best to use a fresh batch to ensure optimal reaction yield.
Q3: What molar ratio of this compound to my molecule should I use?
A3: The optimal molar ratio can vary depending on the specific reactants. However, to drive the reaction to completion, it is common to use a molar excess of the aminooxy-PEG reagent. For instance, in antibody-drug conjugations, a molar ratio of 6:1 or higher of the aminooxy-containing molecule to the antibody may be necessary. It is recommended to perform small-scale optimization experiments to determine the ideal molar ratio for your specific application.
Q4: Can I use a catalyst to improve my reaction speed and yield?
A4: Yes, catalysts can significantly accelerate the rate of oxime bond formation, especially at neutral pH. Aniline and its derivatives, such as m-phenylenediamine (B132917) (mPDA), are commonly used catalysts for oxime ligations. The use of a catalyst can be particularly beneficial when working with less reactive ketones or when rapid conjugation is required.
Troubleshooting Guide for Low Yield
This guide addresses specific issues that can lead to low conjugation yield.
Issue 1: Low or no product formation observed.
-
Potential Cause: Inactive this compound Reagent
-
Question: How was the this compound stored and for how long?
-
Answer: As aminooxy compounds can be unstable, improper or prolonged storage can lead to degradation. It is recommended to use freshly prepared solutions for conjugation. For storage, follow the manufacturer's recommendations closely (typically -20°C for long-term).
-
-
Potential Cause: Suboptimal Reaction pH
-
Question: What is the pH of your reaction buffer?
-
Answer: Oxime ligation is most efficient at a slightly acidic pH, generally between 4.5 and 6.5. If your buffer is outside this range, the reaction kinetics can be significantly slower, leading to low yield. Verify the pH of your reaction mixture and adjust if necessary.
-
-
Potential Cause: Inefficient Aldehyde/Ketone Formation on the Substrate
-
Question: How was the carbonyl group (aldehyde or ketone) introduced onto your target molecule?
-
Answer: If the carbonyl group is generated through oxidation (e.g., of carbohydrate moieties), ensure this step is complete. Optimize the concentration of the oxidizing agent (like sodium periodate) and the reaction time. Inefficient oxidation will result in fewer sites for the this compound to react.
-
Issue 2: Incomplete reaction with starting material remaining.
-
Potential Cause: Insufficient Molar Excess of this compound
-
Question: What molar ratio of reactants did you use?
-
Answer: A low molar ratio of this compound to the target molecule might result in an incomplete reaction. Increasing the molar excess of the PEG reagent can help drive the reaction to completion. Consider performing a titration experiment to find the optimal ratio.
-
-
Potential Cause: Short Reaction Time
-
Question: How long was the conjugation reaction incubated?
-
Answer: The reaction may not have reached completion. Consider extending the reaction time to allow for full conjugation. Monitoring the reaction progress over time using an appropriate analytical technique (e.g., HPLC, SDS-PAGE) can help determine the optimal incubation period.
-
Issue 3: Difficulty in purifying the final conjugate, leading to apparent low yield.
-
Potential Cause: Inefficient Purification Method
-
Question: What purification method are you using?
-
Answer: PEGylated conjugates can be challenging to purify from unreacted starting materials and excess PEG reagent. Methods like size exclusion chromatography (SEC), ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), dialysis, and ultrafiltration are commonly used. The choice of method depends on the properties of your conjugate. For example, SEC is effective at removing low molecular weight by-products and unreacted PEG. IEX can separate based on charge differences that may be altered by PEGylation.
-
Data Summary
Table 1: Recommended Reaction Conditions for Oxime Ligation
| Parameter | Recommended Range/Value | Reference(s) |
| pH | 4.5 - 6.5 | |
| Molar Ratio (PEG:Substrate) | ≥ 6:1 (for antibodies) | |
| Reaction Time | 12 - 24 hours | |
| Temperature | 4°C to Room Temperature | |
| Catalyst (optional) | Aniline or its derivatives |
Experimental Protocols
Protocol: General Procedure for this compound Conjugation to an Aldehyde-Containing Protein
-
Preparation of Aldehyde-Containing Protein:
-
If necessary, generate aldehyde groups on the protein. For glycoproteins, this can be achieved by oxidation of carbohydrate moieties using sodium periodate.
-
Dissolve the protein in an appropriate buffer (e.g., 0.1 M sodium acetate (B1210297), pH 5.5).
-
Add the oxidizing agent (e.g., 1-10 mM sodium periodate) and incubate in the dark at 4°C for 1-2 hours.
-
Quench the reaction by adding an excess of a quenching agent like glycerol.
-
Remove excess oxidizing agent and byproducts by buffer exchange or dialysis into the conjugation buffer (e.g., acetate buffer, pH 5.5).
-
-
Conjugation Reaction:
-
Immediately before use, prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or DMF).
-
Add the desired molar excess of the this compound stock solution to the modified protein solution.
-
If using a catalyst, add it to the reaction mixture.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for 12-24 hours.
-
-
Purification of the Conjugate:
-
Purify the resulting conjugate to remove unreacted this compound and other reaction components.
-
Suitable purification methods include size exclusion chromatography (SEC), protein A affinity chromatography (for antibodies), or tangential flow filtration.
-
-
Characterization:
-
Characterize the purified conjugate to determine purity and degree of PEGylation using methods such as SDS-PAGE, HPLC (HIC, SEC), or LC-MS.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Storage and handling recommendations for Bis-aminooxy-PEG4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Bis-aminooxy-PEG4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a homobifunctional crosslinking reagent. It features two aminooxy groups at either end of a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] Its primary application is in bioconjugation, where it reacts with molecules containing aldehyde or ketone groups to form stable oxime bonds.[3][4][5] This reaction is a type of "click chemistry" known for its high efficiency and specificity in aqueous conditions. The PEG spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at -20°C in a dry, dark environment. For solutions of this compound in solvents such as DMSO, storage at -80°C is recommended for long-term stability (up to 6 months), while for shorter periods (up to 1 month), -20°C is suitable. Always keep the container tightly sealed and protected from moisture and light.
Q3: How should I handle this compound upon receipt?
A3: this compound is typically shipped at ambient temperature as it is stable for short periods. Upon receipt, it is highly recommended to use the reagent immediately, ideally within one week, as aminooxy compounds can be sensitive and are not intended for long-term storage. If immediate use is not possible, store it at -20°C as recommended.
Q4: In what solvents is this compound soluble?
A4: this compound is soluble in water and common organic solvents such as DMSO (dimethyl sulfoxide), DMF (dimethylformamide), and DCM (dichloromethane).
Q5: What is the shelf life of this compound?
A5: If stored correctly at -20°C, this compound can have a shelf life of over two years. However, due to the reactive nature of the aminooxy groups, it is best to use it as soon as possible after receipt.
Storage and Handling Data
| Parameter | Recommendation | Source(s) |
| Storage Temperature (Solid) | Short term (days to weeks): 0 - 4°C. Long term (months to years): -20°C. | |
| Storage Temperature (In Solvent) | 1 month: -20°C. 6 months: -80°C. | |
| Shipping Condition | Shipped at ambient temperature as a non-hazardous chemical. | |
| Handling Precautions | Use in a chemical fume hood. Wear chemical-resistant gloves and safety goggles. | |
| Stability | Stable for a few weeks during shipping. Aminooxy compounds are reactive and sensitive; immediate use (within 1 week) is highly recommended. | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
Experimental Protocol: General Procedure for Bioconjugation via Oxime Ligation
This protocol outlines a general workflow for conjugating this compound to a molecule containing an aldehyde or ketone group.
Materials:
-
This compound
-
Aldehyde or ketone-containing molecule (e.g., protein, peptide)
-
Reaction Buffer: Amine-free buffer, e.g., 100 mM phosphate (B84403) buffer, pH 6.5-7.5.
-
Anhydrous DMSO or DMF for stock solution preparation
-
Quenching reagent (optional, e.g., an amino-containing molecule like Tris or hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare Stock Solution of this compound:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution (e.g., 10-50 mM) in anhydrous DMSO or DMF. Store any unused stock solution at -20°C or -80°C.
-
-
Prepare Molecule for Conjugation:
-
Dissolve the aldehyde or ketone-containing molecule in the reaction buffer to a known concentration.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the solution of your target molecule.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted this compound, a quenching reagent can be added.
-
-
Purification:
-
Purify the conjugate to remove excess this compound and other reagents. This can be achieved using size-exclusion chromatography, dialysis, or other appropriate purification methods.
-
-
Analysis:
-
Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.
-
Caption: Experimental workflow for a typical bioconjugation reaction using this compound.
Troubleshooting Guide
Q: My conjugation reaction has a very low yield. What could be the problem?
A: Low conjugation efficiency can be due to several factors:
-
Suboptimal pH: The reaction between an aminooxy group and an aldehyde/ketone is most efficient at a pH between 6.5 and 7.5. Ensure your reaction buffer is within this range and is free of primary amines (like Tris or glycine) which can compete with the reaction.
-
Inactive Reagents: this compound is sensitive and should be used shortly after receipt. If the reagent is old or has been handled improperly (e.g., exposed to moisture), it may have degraded. Also, ensure the aldehyde or ketone group on your target molecule is present and accessible.
-
Steric Hindrance: If the aldehyde or ketone group on your target molecule is sterically hindered, the reaction may be slow. Try increasing the molar excess of this compound or extending the reaction time.
-
Incorrect Stoichiometry: Ensure you are using an adequate molar excess of the this compound linker. A 10- to 20-fold molar excess is a good starting point.
Q: I am observing precipitation during my conjugation reaction. What should I do?
A: Precipitation can occur if your target molecule is not stable in the reaction buffer or if the concentration of the organic co-solvent (from the this compound stock solution) is too high.
-
Optimize Buffer Conditions: You may need to screen different buffer conditions or add stabilizing agents for your specific protein or molecule.
-
Minimize Organic Solvent: Use the most concentrated stock solution of this compound possible to minimize the volume of organic solvent added to the aqueous reaction mixture.
Q: How can I confirm that the conjugation was successful?
A: Several analytical techniques can be used to confirm the formation of the conjugate:
-
SDS-PAGE: For protein conjugations, a successful reaction will result in a shift in the molecular weight of the protein, which can be visualized on an SDS-PAGE gel.
-
Mass Spectrometry (MS): MS can be used to determine the exact mass of the conjugate, confirming the addition of the this compound linker.
-
HPLC: Reverse-phase or size-exclusion HPLC can be used to separate the conjugate from the unreacted starting materials, allowing for quantification of the reaction efficiency.
Caption: Troubleshooting workflow for low yield in this compound conjugation reactions.
References
Technical Support Center: Catalyst Selection for Accelerating Oxime Ligation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing oxime ligation in their experiments.
Troubleshooting Guide
Question: My oxime ligation reaction is extremely slow, or I am observing very low product yield. What are the potential causes and how can I improve the reaction rate?
Answer:
Slow or low-yielding oxime ligation reactions are a common issue. Several factors can contribute to this, primarily related to reaction conditions and catalyst choice. Here are the key aspects to investigate:
-
Sub-optimal pH: The optimal pH for oxime ligation is typically between 4 and 5.[1][2][3] However, many biological applications require working at a physiological pH (around 7). At neutral pH, the reaction rate is significantly slower.[1][2][4]
-
Recommendation: If your biomolecules can tolerate it, adjusting the pH to be slightly acidic can significantly accelerate the reaction. If you must work at neutral pH, using an effective catalyst is crucial.
-
-
Inefficient Catalyst: The choice and concentration of the catalyst are critical for accelerating the reaction, especially at neutral pH.
-
Recommendation: While aniline (B41778) is a commonly used catalyst, more efficient alternatives are available.[1][5][6][7] Consider using m-phenylenediamine (B132917) (mPDA) or p-phenylenediamine (B122844) (pPDA), which have been shown to be significantly more effective than aniline.[1][2][5][7] For instance, mPDA can be up to 15 times more efficient than aniline.[5][7] The higher aqueous solubility of mPDA allows for its use at higher concentrations, leading to substantial rate enhancements.[5][8]
-
-
Low Reactant Concentration: The rate of oxime ligation is dependent on the concentration of the reactants.
-
Recommendation: If possible, increase the concentration of your aldehyde/ketone and aminooxy-functionalized molecules.
-
-
Steric Hindrance: Bulky substituents near the carbonyl or aminooxy group can sterically hinder the reaction, leading to slower kinetics.
-
Recommendation: If you have flexibility in your molecular design, consider using less sterically hindered reactants. Aromatic aldehydes are generally more reactive than ketones.[4]
-
Question: I am observing significant side reactions or impurities in my final product. What could be the cause and how can I minimize them?
Answer:
Side reactions can compromise the purity and yield of your desired conjugate. Here are some common causes and solutions:
-
Oxidative Instability of the Catalyst: Some catalysts, like p-phenylenediamine (pPDA), can be prone to oxidation, which can introduce impurities.[2]
-
Recommendation: If you suspect catalyst degradation, prepare fresh solutions of the catalyst before each use. Alternatively, consider using a more stable catalyst like m-phenylenediamine (mPDA).
-
-
Reaction with Non-target Carbonyls: If your reaction mixture contains other aldehydes or ketones (e.g., from buffers or other components), the aminooxy group can react with these, leading to undesired byproducts.
-
Recommendation: Ensure that all your buffers and reagents are free from contaminating carbonyl compounds. Using high-purity solvents and reagents is recommended.[9]
-
-
Instability of Reactants: The aminooxy group can be highly reactive and may not be stable during long-term storage or under certain reaction conditions, especially if not protected.[10]
-
Recommendation: Use freshly prepared or properly stored aminooxy-functionalized reagents. For peptide synthesis, using a protected aminooxy acetic acid derivative can prevent unwanted side reactions during synthesis and allows for on-demand deprotection before the ligation step.[10]
-
Frequently Asked Questions (FAQs)
What is the role of a catalyst in oxime ligation?
A catalyst, typically an aniline derivative, accelerates the formation of the oxime bond. It does this by first reacting with the aldehyde or ketone to form a more reactive protonated Schiff base intermediate. This intermediate then readily undergoes transimination with the aminooxy nucleophile to form the stable oxime product.[9][10][11]
Which catalyst should I choose for my experiment?
The choice of catalyst depends on your specific experimental requirements, such as the desired reaction rate and the constraints of your biological system.
-
Aniline: A traditional and widely used catalyst. It is effective, but often requires higher concentrations or acidic pH for optimal performance.[1][6]
-
m-Phenylenediamine (mPDA): A highly efficient catalyst that is significantly more effective than aniline, especially at neutral pH.[5][7] Its high aqueous solubility allows for use at higher concentrations, leading to dramatic rate enhancements.[5][8]
-
p-Phenylenediamine (pPDA): Another highly effective catalyst, shown to be superior to aniline over a range of pH values.[2] However, it can be susceptible to oxidation.[2]
Can I perform oxime ligation without a catalyst?
Yes, oxime ligation can proceed without a catalyst, but the reaction is generally much slower, especially at neutral pH and with low reactant concentrations.[1][2] For efficient and timely conjugation, particularly in biological applications, a catalyst is highly recommended.
Catalyst Performance Data
The following table summarizes the kinetic data for different catalysts in oxime ligation, providing a comparison of their efficiencies.
| Aldehyde/Ketone | Aminooxy Compound | Catalyst (Concentration) | pH | Solvent | kobs (M-1s-1) | Reference |
| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (100 mM) | 7.0 | 0.3 M Na Phosphate (B84403) | 8.2 | [4][12] |
| Citral | Aminooxy-dansyl | Aniline (50 mM) | 7.3 | Phosphate Buffer | 10.3 | [12] |
| Citral | Aminooxy-dansyl | m-Phenylenediamine (50 mM) | 7.3 | Phosphate Buffer | 27.0 | [12] |
| Citral | Aminooxy-dansyl | m-Phenylenediamine (500 mM) | 7.3 | Phosphate Buffer | >100 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Aniline-Catalyzed Oxime Ligation
This protocol provides a general framework for performing an aniline-catalyzed oxime ligation.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your aldehyde or ketone-containing molecule in a compatible buffer (e.g., phosphate buffer).
-
Prepare a stock solution of your aminooxy-functionalized molecule in the same buffer.
-
Prepare a fresh stock solution of aniline (e.g., 200 mM) in the reaction buffer.
-
-
Ligation Reaction:
-
In a microcentrifuge tube, combine the aldehyde/ketone stock solution and the aminooxy stock solution to achieve the desired final concentrations (e.g., 10-100 µM).
-
Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.
-
Adjust the final volume with the reaction buffer.
-
Incubate the reaction at room temperature. The reaction time can vary from minutes to several hours depending on the reactants and their concentrations.
-
-
Monitoring the Reaction:
-
Purification:
-
Once the reaction is complete, the desired oxime conjugate can be purified using standard techniques like HPLC or size-exclusion chromatography.
-
Protocol 2: Accelerated Oxime Ligation using m-Phenylenediamine (mPDA)
This protocol is adapted for using the more efficient mPDA catalyst.
-
Preparation of Stock Solutions:
-
Prepare stock solutions of your carbonyl and aminooxy-containing molecules as described in Protocol 1.
-
Prepare a fresh stock solution of m-phenylenediamine (mPDA) in the reaction buffer. Due to its higher solubility, concentrations up to 750 mM can be used for significant rate acceleration.[5]
-
-
Ligation Reaction:
-
Combine the reactants as described above.
-
Add the mPDA stock solution to the desired final concentration (e.g., 50-750 mM).
-
Incubate at room temperature. With mPDA, reaction times can be significantly shorter (e.g., a few minutes).[5]
-
-
Monitoring and Purification:
-
Follow the same procedures for monitoring and purification as outlined in Protocol 1.
-
Visualizations
Caption: Aniline-catalyzed oxime ligation mechanism.
Caption: General experimental workflow for oxime ligation.
Caption: Troubleshooting decision tree for slow oxime ligation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Bis-aminooxy-PEG4 Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of Bis-aminooxy-PEG4 conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with this compound conjugates?
The reaction mixture following a conjugation reaction with this compound will typically contain a heterogeneous mix of components. Common impurities include:
-
Unreacted this compound linker: Excess linker from the conjugation reaction.
-
Unconjugated molecules: The peptide, protein, or small molecule that was intended for conjugation.
-
Hydrolyzed this compound: The aminooxy groups are susceptible to hydrolysis, leading to an unreactive linker.
-
Mono-conjugated species: Molecules where only one of the two aminooxy groups of the PEG linker has reacted.
-
Aggregates: High concentrations of the conjugate or impurities can lead to the formation of aggregates.[]
-
Reaction byproducts: Depending on the specific conjugation chemistry, various side products may be formed.[2]
Q2: Which chromatographic techniques are most effective for purifying this compound conjugates?
High-Performance Liquid Chromatography (HPLC) is the most widely used and powerful technique for purifying PEGylated molecules.[2] The two most common modes are:
-
Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. It is highly effective for separating the PEGylated conjugate from unreacted starting materials and byproducts.[3] C8 or C18 columns are commonly used for this purpose.[3]
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size (hydrodynamic radius). It is particularly useful for removing small molecules like unreacted PEG linkers from larger conjugated proteins or for separating high molecular weight aggregates.
The choice between RP-HPLC and SEC depends on the properties of the conjugate and the impurities to be removed.
Q3: How does the homobifunctional nature of this compound affect the purification strategy?
The presence of two reactive aminooxy groups in this compound can lead to the formation of both mono- and di-conjugated species, as well as cross-linked products where the linker connects two molecules of the substrate. This increases the complexity of the reaction mixture. Your purification strategy, likely involving high-resolution techniques like RP-HPLC, must be optimized to separate these different species. A shallow gradient in RP-HPLC can improve the resolution of these closely related compounds.
Q4: How can I monitor the purity of my this compound conjugate during and after purification?
Analytical HPLC (both RP-HPLC and SEC) is the primary method for monitoring purity. Detection methods can include:
-
UV-Vis Spectroscopy: If the conjugated molecule has a chromophore.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are useful for detecting compounds like PEG that lack a strong chromophore.
-
Mass Spectrometry (MS): Provides mass confirmation of the different species in your sample.
Troubleshooting Guides
Issue 1: Low Yield of Purified Conjugate
| Possible Cause | Troubleshooting Steps |
| Product Degradation | The conjugate may be unstable under the purification conditions (pH, temperature, or solvents). Investigate the stability of your conjugate and consider using a faster purification method or adding stabilizers. |
| Adsorption to the Column | The conjugate may be irreversibly binding to the stationary phase. Try a different column chemistry (e.g., C8 instead of C18) or modify the mobile phase to reduce non-specific binding. |
| Precipitation on the Column | The conjugate may be precipitating due to the mobile phase composition. Ensure the conjugate is soluble in the mobile phase throughout the gradient. |
Issue 2: Poor Separation of Conjugate and Impurities
| Possible Cause | Troubleshooting Steps |
| Suboptimal Gradient Elution (RP-HPLC) | The gradient may be too steep. A shallower gradient around the elution time of the components of interest can improve resolution. |
| Inappropriate HPLC Column | The column chemistry or pore size may not be suitable for your conjugate. For RP-HPLC, select a column with a suitable stationary phase (e.g., C8, C18) and pore size based on the properties of your molecule. |
| Incorrect Mobile Phase | The mobile phase composition can significantly impact separation. For RP-HPLC, vary the percentage of the organic solvent (e.g., acetonitrile) and the type of ion-pairing agent (e.g., trifluoroacetic acid, TFA). |
Issue 3: Broad or Tailing Peaks in HPLC
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with the Column | Add an ion-pairing agent like TFA (0.05-0.1%) to the mobile phase to improve peak shape. Consider a different stationary phase. |
| Column Overload | Reduce the amount of sample loaded onto the column. |
| Inappropriate Mobile Phase | Optimize the gradient elution profile. A shallower gradient can improve resolution. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol). |
Data Presentation
Table 1: Illustrative RP-HPLC Purity Analysis of a this compound Peptide Conjugate
| Peak ID | Retention Time (min) | Area (%) | Identity |
| 1 | 5.2 | 10.5 | Unconjugated Peptide |
| 2 | 8.1 | 5.3 | Unreacted this compound |
| 3 | 12.4 | 15.8 | Mono-conjugated Species |
| 4 | 15.9 | 65.1 | Di-conjugated Product |
| 5 | 18.2 | 3.3 | Aggregate |
Note: The data in this table is for illustrative purposes only and actual results will vary depending on the specific conjugate and experimental conditions.
Table 2: Illustrative SEC Purity Analysis of a this compound Protein Conjugate
| Peak ID | Elution Volume (mL) | Area (%) | Identity |
| 1 | 8.5 | 5.7 | Aggregate |
| 2 | 10.2 | 85.3 | PEGylated Protein Conjugate |
| 3 | 12.1 | 6.2 | Unconjugated Protein |
| 4 | 15.5 | 2.8 | Unreacted this compound |
Note: The data in this table is for illustrative purposes only and actual results will vary depending on the specific conjugate and experimental conditions.
Experimental Protocols
Protocol 1: RP-HPLC Purification of a this compound Conjugate
Objective: To purify the this compound conjugate from unreacted starting materials and byproducts.
Materials:
-
Crude conjugation reaction mixture
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column (e.g., 5 µm particle size, 100 Å pore size)
-
Fraction collector
Procedure:
-
Sample Preparation:
-
If the reaction mixture is in a high organic solvent, dilute it with water to be compatible with the initial mobile phase conditions.
-
Centrifuge the sample to remove any particulates.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min (for a standard analytical column, adjust for preparative columns)
-
Detection: UV absorbance at a relevant wavelength for your molecule (e.g., 220 nm for peptides, 280 nm for proteins). If the conjugated molecule has poor UV absorbance, consider using an ELSD or CAD.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-65% B (a shallow gradient is crucial for resolving closely eluting species)
-
35-40 min: 65-95% B (to wash the column)
-
40-45 min: 95% B
-
45-50 min: 95-5% B (re-equilibration)
-
50-60 min: 5% B
-
-
-
Fraction Collection: Collect fractions across the peaks corresponding to your mono- and di-conjugated products.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
Solvent Removal: Pool the pure fractions and remove the solvent using a suitable method like lyophilization.
Protocol 2: SEC Purification of a this compound Conjugate
Objective: To separate the this compound conjugate from smaller, unreacted components.
Materials:
-
Crude conjugation reaction mixture
-
SEC column with an appropriate molecular weight cut-off for your conjugate
-
Isocratic mobile phase (e.g., Phosphate Buffered Saline, PBS)
-
SEC system
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the isocratic mobile phase.
-
Sample Preparation:
-
Ensure the sample is in a buffer compatible with the mobile phase.
-
Filter the sample to remove any particulates.
-
-
SEC Method:
-
Flow Rate: As recommended by the column manufacturer.
-
Mobile Phase: Isocratic (e.g., PBS, pH 7.4)
-
Detection: UV absorbance at a relevant wavelength.
-
-
Injection and Fraction Collection: Inject the sample and collect fractions. The larger conjugate will elute before the smaller, unreacted molecules.
-
Purity Analysis: Analyze the collected fractions by analytical SEC or RP-HPLC to confirm purity.
Mandatory Visualization
Caption: General workflow for the purification of this compound conjugates.
Caption: A logical approach to troubleshooting common purification issues.
References
Preventing aggregation during protein PEGylation with Bis-aminooxy-PEG4
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation during PEGylation with Bis-aminooxy-PEG4.
Troubleshooting Guide
This section addresses common problems encountered during the oxime ligation of proteins with this compound.
Question: Why is my protein precipitating or aggregating after adding this compound?
Answer:
Protein aggregation during PEGylation is a frequent challenge that can arise from several factors. The primary cause when using a homobifunctional linker like this compound is intermolecular cross-linking.[1]
Primary Causes of Aggregation:
-
Intermolecular Cross-linking: this compound has two reactive aminooxy groups.[2] If conditions are not optimized, one linker molecule can react with carbonyl groups on two separate protein molecules, physically linking them together and leading to aggregation.[1]
-
Suboptimal Reaction Conditions: The stability of your protein is highly sensitive to the reaction environment. Incorrect pH, ionic strength, or temperature can cause partial protein unfolding, exposing hydrophobic regions that promote self-association and aggregation.[3][4]
-
High Protein Concentration: When protein molecules are in close proximity at high concentrations, the probability of intermolecular cross-linking and aggregation increases significantly.
-
Pre-existing Aggregates: Starting with a protein solution that already contains a small percentage of aggregates can seed and accelerate the aggregation process during the PEGylation reaction.
-
High Molar Excess of PEG Reagent: While a molar excess of the PEG linker is necessary to drive the reaction, an excessively high concentration can sometimes promote aggregation.
Question: How can I optimize my reaction to prevent aggregation?
Answer:
Preventing aggregation requires a systematic approach to optimizing reaction parameters. It is highly recommended to perform small-scale screening experiments before proceeding with large-scale conjugation.
The following workflow and decision tree can guide your optimization process.
Figure 1. A troubleshooting decision tree for optimizing PEGylation reactions to minimize protein aggregation.
A summary of recommended starting conditions and optimization ranges is provided in the table below.
| Parameter | Recommended Starting Point | Optimization Range | Rationale |
| Protein Concentration | 1-2 mg/mL | 0.5 - 5 mg/mL | Lower concentrations reduce the likelihood of intermolecular interactions and cross-linking. |
| PEG:Protein Molar Ratio | 10:1 to 20:1 | 5:1 to 50:1 | A sufficient excess drives the reaction, but too high a ratio can sometimes promote aggregation. |
| Reaction pH | 4.5 | 4.0 - 5.5 | The oxime ligation is most efficient at a slightly acidic pH. Adjust within this range to find the optimal balance between protein stability and reaction kinetics. |
| Temperature | Room Temperature (20-25°C) | 4°C to 25°C | Lowering the temperature to 4°C slows both the conjugation reaction and aggregation processes, which can be beneficial. |
| Reaction Time | 4-6 hours | 2 - 24 hours | Slower reactions at lower temperatures may require longer incubation times. Monitor progress via SDS-PAGE. |
Question: What buffer additives or excipients can help prevent aggregation?
Answer:
If optimizing primary reaction conditions is not sufficient, the use of stabilizing excipients can significantly improve protein solubility and prevent aggregation.
| Excipient | Recommended Concentration | Mechanism of Action |
| Arginine | 50 - 100 mM | Suppresses protein-protein interactions and can prevent aggregation. |
| Sugars (Sucrose, Trehalose) | 5 - 10% (w/v) | Act as protein stabilizers through preferential exclusion, promoting the native protein conformation. |
| Polyols (Glycerol, Sorbitol) | 5 - 20% (v/v) | Increase solvent viscosity and stabilize protein structure. |
| Non-ionic Surfactants (Polysorbate 20/80) | 0.01 - 0.05% (v/v) | Reduce surface tension and prevent surface-induced aggregation and adsorption to reaction vessels. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of PEGylation with this compound?
A1: This process relies on oxime ligation, a bioorthogonal reaction between an aminooxy group (-O-NH2) on the PEG linker and a carbonyl group (an aldehyde or ketone) on the protein. This reaction forms a stable oxime bond (-O-N=C-). Therefore, your protein must first be modified to introduce an aldehyde or ketone group before it can react with this compound.
Figure 2. Competing reaction pathways for this compound leading to desired product or aggregation.
Q2: How do I introduce the required aldehyde/ketone group onto my protein?
A2: A common and effective method is the selective oxidation of N-terminal serine or threonine residues, or of carbohydrate moieties on glycoproteins.
-
Sodium periodate (B1199274) (NaIO₄) Oxidation: This is a widely used method. Mild treatment with sodium periodate can selectively oxidize the diol of an N-terminal serine residue or sugar groups in glycoproteins to generate an aldehyde. The reaction must be carefully controlled to avoid non-specific oxidation of other amino acid residues like methionine or tryptophan.
Q3: How can I detect and quantify protein aggregation?
A3: Several analytical techniques can be used to monitor aggregation both before and after the PEGylation reaction.
-
Visual Inspection & Turbidity: The simplest method is to look for visible precipitates. A quantitative measure can be obtained by measuring the absorbance (optical density) of the solution at 340 nm or 600 nm.
-
Size-Exclusion Chromatography (SEC): SEC is a powerful technique that separates molecules based on their hydrodynamic radius. Aggregates will appear as high-molecular-weight species eluting earlier than the desired monomeric PEGylated protein.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can reveal high-molecular-weight bands corresponding to cross-linked protein species.
Q4: How can I purify my PEGylated protein away from aggregates and unreacted materials?
A4: Purification is a critical step to isolate the desired PEGylated conjugate. A multi-step chromatography approach is often necessary.
-
Size-Exclusion Chromatography (SEC): This is the most effective method for removing large aggregates. It also efficiently separates the high-molecular-weight PEGylated protein from smaller unreacted PEG linkers.
-
Ion-Exchange Chromatography (IEX): PEGylation shields the surface charges of the protein, altering its interaction with IEX resins. This property can be exploited to separate un-PEGylated protein from mono- and multi-PEGylated species, as they will elute at different salt concentrations.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity and can be a useful polishing step to separate different PEGylated forms or remove specific impurities.
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups via Periodate Oxidation
This protocol provides a general method for creating aldehyde groups on a glycoprotein. Note: Conditions must be optimized for your specific protein.
-
Buffer Exchange: Dialyze the protein (e.g., 5 mg/mL) into an oxidation buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).
-
Prepare Oxidant: Prepare a fresh stock solution of sodium periodate (NaIO₄) in the oxidation buffer.
-
Oxidation Reaction: Add the NaIO₄ solution to the protein to a final concentration of 1-10 mM. Incubate the reaction on ice or at 4°C in the dark for 30-60 minutes.
-
Quench Reaction: Quench the reaction by adding a 10-fold molar excess of glycerol (B35011) or ethylene (B1197577) glycol and incubate for 15 minutes on ice.
-
Purification: Immediately purify the oxidized protein from the reaction components using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with the chosen conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5).
Protocol 2: Protein PEGylation via Oxime Ligation
This protocol describes the conjugation of the aldehyde-modified protein with this compound.
-
Protein Preparation: Prepare the purified, aldehyde-modified protein at a concentration of 1-2 mg/mL in a conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5).
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound linker in the conjugation buffer to a stock concentration that will achieve the desired molar excess (e.g., 20-fold molar excess over the protein).
-
Conjugation Reaction: Add the dissolved this compound solution to the protein solution. Mix gently by inversion or slow rotation.
-
Incubation: Incubate the reaction at room temperature (20-25°C) for 4-6 hours or at 4°C overnight.
-
Monitoring: At various time points, take a small aliquot of the reaction mixture and analyze it by SDS-PAGE and/or SEC to monitor the formation of the PEGylated product and check for aggregation.
-
Purification: Once the reaction has reached the desired endpoint, purify the final PEGylated conjugate from aggregates, unreacted protein, and excess PEG linker using SEC followed by IEX if necessary.
References
Validation & Comparative
A Head-to-Head Comparison of Bis-aminooxy-PEG4 and Maleimide-PEG4 Linkers for Antibody-Drug Conjugate (ADC) Development
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of the efficacy, safety, and stability of an antibody-drug conjugate (ADC). This guide provides an objective, data-driven comparison of two prominent linker technologies: bis-aminooxy-PEG4, which relies on oxime ligation, and maleimide-PEG4, which utilizes thiol chemistry. This comparison delves into their conjugation chemistries, stability profiles, impact on ADC homogeneity, and overall performance, supported by experimental data and detailed protocols.
Introduction to ADC Linker Technologies
ADCs are a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker connecting these two components is paramount to the ADC's success, ensuring its stability in circulation and facilitating the timely release of the payload at the tumor site.
This compound represents a site-specific conjugation approach. It reacts with aldehyde groups, which can be generated on the antibody's carbohydrate domains, to form a highly stable oxime bond. This method offers precise control over the drug-to-antibody ratio (DAR), leading to a more homogeneous ADC product.
Maleimide-PEG4 is a widely used linker that reacts with free thiol groups on the antibody. These thiols are typically generated by the reduction of interchain disulfide bonds. While a robust method, this can result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites.
Conjugation Chemistry: A Tale of Two Mechanisms
The fundamental difference between these two linkers lies in their conjugation chemistry, which dictates the site of attachment and the homogeneity of the final ADC product.
This compound: Site-Specific Oxime Ligation
The conjugation of this compound linkers involves a two-step process:
-
Generation of Aldehyde Groups: The carbohydrate moieties in the Fc region of the antibody are gently oxidized using a reagent like sodium periodate (B1199274) to create aldehyde groups.
-
Oxime Ligation: The this compound linker, with its terminal aminooxy groups, reacts specifically with the newly formed aldehyde groups to form a stable oxime linkage.
This site-specific approach ensures that the payload is attached at a defined location, away from the antigen-binding sites, thus preserving the antibody's immunoreactivity.
Maleimide-PEG4: Thiol-Reactive Michael Addition
The conjugation process for maleimide-PEG4 linkers is as follows:
-
Reduction of Disulfide Bonds: The interchain disulfide bonds of the antibody are partially reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups.
-
Michael Addition: The maleimide (B117702) group of the linker undergoes a Michael addition reaction with the free thiol groups, forming a stable thioether bond.
This method typically results in a heterogeneous mixture of ADCs with DARs of 0, 2, 4, 6, or 8, as the reduction of disulfide bonds is not always complete or uniform.[1][2]
Performance Comparison: Data-Driven Insights
The choice of linker technology has a profound impact on the physicochemical properties and biological performance of an ADC. The following tables summarize key performance indicators for this compound and maleimide-PEG4 linkers, based on available data. It is important to note that direct head-to-head studies under identical conditions are limited, and data is often aggregated from multiple sources.
Table 1: Physicochemical and Stability Comparison
| Feature | This compound (Oxime Ligation) | Maleimide-PEG4 (Thiol Conjugation) |
| Conjugation Site | Specific (glycans in Fc region) | Less specific (cysteine residues from reduced disulfides) |
| Resulting Linkage | Oxime | Thioether (in a thiosuccinimide ring) |
| Homogeneity (DAR) | High (typically DAR 2 or 4) | Heterogeneous (mixture of DARs 0, 2, 4, 6, 8)[1][2] |
| Plasma Stability | High (stable oxime bond)[3] | Variable (thioether bond susceptible to retro-Michael reaction, leading to payload loss)[4][5][6] |
| Potential Issues | Requires antibody glycosylation; oxidation step needs careful control | Potential for antibody fragmentation; retro-Michael reaction can lead to off-target toxicity[4][6] |
Table 2: In Vitro and In Vivo Performance Comparison (Representative Data)
| Parameter | This compound (Oxime Ligation) | Maleimide-PEG4 (Thiol Conjugation) |
| In Vitro Cytotoxicity (IC50) | Potent and target-specific | Potent, but heterogeneity can impact perceived potency[1][2] |
| In Vivo Efficacy | Generally high due to stability and homogeneity | Can be effective, but instability may reduce the therapeutic window |
| Toxicity Profile | Potentially improved due to higher stability and homogeneity, leading to less off-target payload release | Off-target toxicity can be a concern due to premature payload release via retro-Michael reaction[4][6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate synthesis and evaluation of ADCs. Below are generalized protocols for the conjugation of this compound and maleimide-PEG4 linkers.
Protocol 1: ADC Synthesis via Oxime Ligation (this compound)
1. Antibody Oxidation:
- Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
- Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.
- Incubate the reaction at 4°C for 30 minutes in the dark.
- Quench the reaction by adding an excess of glycerol (B35011) or ethylene (B1197577) glycol.
- Remove excess reagents by buffer exchange into a conjugation buffer (e.g., acetate (B1210297) buffer, pH 4.5).
2. Conjugation Reaction:
- Dissolve the this compound-payload in a suitable organic solvent (e.g., DMSO).
- Add the linker-payload solution to the oxidized antibody solution at a desired molar excess.
- Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
3. Purification:
- Purify the ADC using size-exclusion chromatography (SEC) or protein A chromatography to remove unconjugated linker-payload and other impurities.
- Characterize the purified ADC for DAR, purity, and aggregation.
Protocol 2: ADC Synthesis via Thiol Conjugation (Maleimide-PEG4)
1. Antibody Reduction:
- Prepare the antibody in a suitable buffer (e.g., PBS with EDTA, pH 7.2).
- Add a solution of a reducing agent (e.g., TCEP or DTT) to the antibody solution at a controlled molar excess.
- Incubate the reaction at 37°C for 1-2 hours.
- Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., PBS, pH 7.2).
2. Conjugation Reaction:
- Dissolve the maleimide-PEG4-payload in an organic solvent (e.g., DMSO).
- Add the linker-payload solution to the reduced antibody solution at a slight molar excess over the available thiols.
- Incubate the reaction at 4°C or room temperature for 1-2 hours.
3. Quenching and Purification:
- Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
- Purify the ADC using SEC or hydrophobic interaction chromatography (HIC) to separate different DAR species and remove unconjugated components.
- Characterize the purified ADC fractions.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and logical relationships.
Caption: Comparative workflow of ADC synthesis.
Caption: Linker stability in plasma.
Conclusion
The choice between this compound and maleimide-PEG4 linkers depends on the specific goals of the ADC development program.
This compound offers the significant advantages of site-specific conjugation , leading to a homogeneous ADC product with a defined DAR. The resulting oxime bond is highly stable , which can translate to an improved pharmacokinetic profile and a better safety profile by minimizing premature payload release. This technology is particularly well-suited for ADCs where precise control over stoichiometry and high stability are paramount.
Maleimide-PEG4 , while a more established technology, results in a heterogeneous mixture of ADC species . The thioether linkage, while generally stable, is susceptible to a retro-Michael reaction in vivo , which can lead to deconjugation and potential off-target toxicities.[4][5][6] However, the methodology is well-understood and has been successfully employed in several approved ADCs.
For researchers aiming to develop next-generation ADCs with improved therapeutic indices, the superior homogeneity and stability offered by this compound and its oxime ligation chemistry present a compelling advantage over traditional maleimide-based approaches. Further direct, head-to-head comparative studies are warranted to fully elucidate the in vivo performance differences between these two important linker technologies.
References
- 1. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Oxime vs. Thioether Bonds in Bioconjugates
For researchers, scientists, and drug development professionals, the choice of covalent linkage is a critical decision in the design of bioconjugates, profoundly impacting their stability, efficacy, and safety. An ideal linker must be robust enough to remain intact in systemic circulation, preventing premature release of the payload, yet allow for controlled cleavage or maintain stability at the target site. This guide provides an objective comparison of the stability of two widely used linkages: the oxime bond and the thioether bond, particularly the thiosuccinimide linkage derived from maleimide (B117702) chemistry.
Executive Summary
Oxime linkages exhibit significantly greater hydrolytic stability under physiological conditions compared to thiosuccinimide thioether bonds. While oxime bonds are remarkably stable at neutral pH, their hydrolysis is acid-catalyzed. In contrast, thioether bonds formed from maleimide-thiol reactions are susceptible to degradation in the presence of endogenous thiols, such as glutathione (B108866) and albumin, through a retro-Michael reaction. This can lead to premature payload release in vivo. While next-generation maleimides and other thiol-reactive reagents can form more stable thioether-like bonds, the inherent stability of the oxime linkage makes it a superior choice for applications requiring high stability in circulation.
Data Presentation: Quantitative Comparison of Bond Stability
The following table summarizes the available quantitative data on the stability of oxime and thioether linkages under various conditions. It is important to note that the data is compiled from different studies using various model systems, and direct head-to-head comparisons under identical conditions are limited in the literature.
| Linkage Type | Condition | Half-Life (t½) | Key Findings & Citations |
| Oxime | pD 7.0 | ~25 days | Hydrolysis is very slow at neutral pH. The first-order rate constant for hydrolysis is approximately 600-fold lower than that of a comparable methylhydrazone.[1][2][3] |
| Acidic pH (pD 5.0) | Significantly shorter than at neutral pH | Hydrolysis is acid-catalyzed.[2][3] | |
| Human Plasma | High Stability | Oxime-linked conjugates have demonstrated notable stability in human plasma. | |
| Thioether (from Maleimide) | Human Plasma | ~50% intact after 7 days | Susceptible to thioether exchange with serum proteins like albumin. |
| In presence of Glutathione (GSH) | 3.1 to 258 hours | Stability is highly dependent on the specific structures of the maleimide and the thiol. The retro-Michael reaction is a key degradation pathway. | |
| Neutral pH (in buffer) | Generally considered stable to hydrolysis | The primary instability is due to thiol exchange rather than hydrolysis. | |
| Thioether (from Sulfone) | Human Plasma | ~90% intact after 1 month | Phenyloxadiazole sulfone linkers create significantly more stable linkages compared to maleimides. |
Mandatory Visualization
Chemical Reaction Pathways
The formation of oxime and thioether linkages proceeds through distinct chemical reactions.
Degradation Pathway of Thioether Bonds
The primary instability of thiosuccinimide thioether bonds in a biological environment is the retro-Michael reaction, which is facilitated by the presence of other thiols.
Experimental Protocols
Comparative Stability Assay in Human Plasma
This protocol outlines a method to directly compare the stability of an oxime-linked bioconjugate and a thioether-linked bioconjugate in human plasma.
Objective: To determine and compare the in vitro stability of oxime and thioether bioconjugates in human plasma over time.
Materials:
-
Oxime-linked bioconjugate
-
Thioether-linked bioconjugate
-
Pooled human plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the oxime and thioether bioconjugates in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Incubation: a. Pre-warm the human plasma to 37°C. b. Spike the oxime and thioether bioconjugates into separate aliquots of pre-warmed plasma to a final concentration of 10 µg/mL. c. Incubate the samples at 37°C with gentle shaking.
-
Time Points: Collect aliquots (e.g., 50 µL) from each incubation mixture at specified time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Sample Processing: a. To each aliquot, add 4 volumes of ice-cold protein precipitation solution (e.g., 200 µL of acetonitrile with internal standard). b. Vortex vigorously for 1 minute to precipitate plasma proteins. c. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Analysis: a. Carefully collect the supernatant. b. Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact bioconjugate.
-
Data Analysis: a. Plot the percentage of the intact bioconjugate remaining at each time point relative to the 0-hour time point. b. Calculate the half-life (t½) of each bioconjugate in plasma.
Experimental Workflow Diagram
Conclusion
The selection of a linker for bioconjugation is a critical decision that should be guided by the specific requirements of the application. For bioconjugates intended for in vivo use where long-term stability in circulation is paramount, the oxime linkage offers a clear advantage due to its exceptional hydrolytic stability at physiological pH. While thioether bonds are widely used, their inherent instability in the presence of endogenous thiols necessitates careful consideration and may require the use of next-generation reagents to mitigate premature cleavage. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the design and development of robust and effective bioconjugates.
References
A Head-to-Head Comparison: Bis-aminooxy-PEG4 Outshines NHS-ester PEG Linkers in Stability and Specificity
In the landscape of bioconjugation, the choice of a linker is paramount to the success of creating stable and effective therapeutic and diagnostic agents. For researchers, scientists, and drug development professionals, the decision between different PEGylation reagents can significantly impact the performance and homogeneity of the final conjugate. This guide provides a detailed comparison between Bis-aminooxy-PEG4 linkers and the more traditional N-hydroxysuccinimide (NHS)-ester PEG linkers, highlighting the key advantages of the former with supporting data and methodologies.
The primary distinction lies in their reaction chemistry. This compound linkers utilize a highly specific oxime ligation, while NHS-ester linkers react with primary amines to form amide bonds. This fundamental difference leads to significant advantages for the aminooxy chemistry in terms of stability, specificity, and reaction control.
Key Performance Advantages of this compound
Superior Stability of the Oxime Bond: The oxime linkage formed between an aminooxy group and an aldehyde or ketone is significantly more stable than the amide bond formed from an NHS-ester, particularly under physiological conditions.[1][2][3] NHS esters are highly susceptible to hydrolysis, which can compete with the desired conjugation reaction and reduce efficiency.[4][5][6][7] The half-life of an NHS ester in an aqueous solution can range from minutes to hours depending on the pH.[4][7] In contrast, the oxime bond is exceptionally stable, with studies showing it to be approximately 1,000-fold more stable than a hydrazone linkage, another common bioconjugation bond.[1][3]
Enhanced Chemoselectivity and Specificity: this compound linkers offer superior chemoselectivity. The aminooxy group specifically reacts with aldehyde or ketone moieties, which are rare in native proteins.[8][9] This allows for site-specific conjugation, leading to a more homogeneous product with a defined drug-to-antibody ratio (DAR).[10] Aldehyde or ketone groups can be selectively introduced into a protein, for example, by oxidizing the glycan domains on an antibody.[10][11]
Conversely, NHS-esters react with primary amines, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group.[12] Since proteins typically have multiple lysine residues, this results in a heterogeneous mixture of conjugates with the linker attached at various positions, potentially impacting the biological activity of the protein.[12]
Milder Reaction Conditions: The oxime ligation reaction for this compound can be carried out under mild acidic to neutral conditions (pH 4.5-7.5), which are generally well-tolerated by proteins.[10][13] While NHS-ester reactions can also be performed at neutral pH, they are most efficient at a slightly alkaline pH of 8.0-8.5 to ensure the primary amines are deprotonated and thus more nucleophilic.[14][15] However, this higher pH also accelerates the competing hydrolysis of the NHS ester, reducing conjugation efficiency.[7][16]
Quantitative Data Comparison
| Feature | This compound Linker | NHS-ester PEG Linker |
| Reactive Partner | Aldehyde or Ketone | Primary Amine (e.g., Lysine) |
| Resulting Linkage | Oxime | Amide |
| Linkage Stability | Very high hydrolytic stability.[1][2][3] | Susceptible to hydrolysis, especially at higher pH.[4][5][6] |
| Reaction pH | Mildly acidic to neutral (pH 4.5-7.5).[10][13] | Neutral to slightly alkaline (pH 7.2-8.5).[14][15] |
| Specificity | High, allows for site-specific conjugation.[8][9][10] | Low, reacts with multiple lysine residues leading to heterogeneity.[12] |
| Side Reactions | Minimal | Prone to hydrolysis, which competes with the primary reaction.[4][5][6] |
Visualizing the Reaction Pathways
The distinct reaction mechanisms of this compound and NHS-ester PEG linkers can be visualized as follows:
Figure 1. Reaction scheme for this compound via oxime ligation.
Figure 2. Reaction scheme for NHS-ester PEG showing the competing hydrolysis reaction.
Experimental Protocols
Protocol 1: Site-Specific Conjugation using this compound
This protocol outlines the generation of aldehyde groups on an antibody's glycan domains followed by oxime ligation.
1. Antibody Oxidation:
-
Prepare the antibody in a suitable buffer (e.g., PBS).
-
Add a solution of sodium meta-periodate (NaIO₄) to a final concentration of 1-10 mM.[13]
-
Incubate the reaction on ice for 30 minutes, protected from light.[13]
-
Quench the reaction by adding ethylene (B1197577) glycol.
-
Purify the oxidized antibody using a desalting column equilibrated with a conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5).[10]
2. Oxime Ligation:
-
Dissolve the this compound linker in an appropriate solvent like DMSO to a stock concentration of 10-20 mM.[10]
-
Add the this compound linker solution to the purified oxidized antibody at a desired molar excess.
-
If necessary, an aniline (B41778) catalyst can be added to accelerate the reaction.[8][17]
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[17]
-
Purify the final antibody-PEG conjugate using size-exclusion chromatography or another suitable purification method.
Protocol 2: Non-Specific Conjugation using NHS-ester PEG
This protocol describes the conjugation of an NHS-ester PEG linker to the primary amines of a protein.
1. Protein Preparation:
-
Dissolve the protein to be conjugated in an amine-free buffer at a slightly alkaline pH (e.g., 100 mM sodium carbonate buffer, pH 8.0-8.5). The protein concentration should typically be at least 2.0 mg/mL.
2. Ligation Reaction:
-
Prepare a fresh stock solution of the NHS-ester PEG linker in an anhydrous organic solvent such as DMSO or DMF.[14]
-
Add the NHS-ester PEG solution to the protein solution while gently stirring. A typical molar ratio of linker to protein is 15:1, but this should be optimized for each specific protein.
-
Incubate the reaction at room temperature for 60 minutes in the dark.
-
Optionally, the reaction can be quenched by adding a solution of Tris-HCl or Glycine.
3. Purification:
-
Purify the protein-PEG conjugate from excess linker and byproducts using a desalting column or size-exclusion chromatography.[12][18]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a bioconjugation experiment, highlighting the key differences between the two methods.
Figure 3. Comparative experimental workflows.
Conclusion
For applications demanding high stability, specificity, and a homogeneous final product, this compound linkers present a clear advantage over traditional NHS-ester PEG linkers. The robust and stable oxime bond, coupled with the ability to perform site-specific conjugation under mild conditions, makes it an ideal choice for the development of next-generation antibody-drug conjugates and other targeted therapeutics. While NHS-ester chemistry is a well-established and simpler method for labeling, the inherent challenges of hydrolysis and lack of specificity can lead to less optimal and more heterogeneous products. Therefore, for researchers aiming for precision and performance, the investment in a this compound strategy is well-justified.
References
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. biotium.com [biotium.com]
- 12. glenresearch.com [glenresearch.com]
- 13. broadpharm.com [broadpharm.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
- 15. lumiprobe.com [lumiprobe.com]
- 16. benchchem.com [benchchem.com]
- 17. biotium.com [biotium.com]
- 18. benchchem.com [benchchem.com]
Characterizing Bis-aminooxy-PEG4 Conjugates: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount for ensuring efficacy, safety, and batch-to-batch consistency. Bis-aminooxy-PEG4, a homobifunctional crosslinker, is increasingly utilized for its ability to form stable oxime bonds with molecules containing aldehyde or ketone groups. This guide provides a comparative overview of the characterization of this compound conjugates, with a focus on mass spectrometry techniques, supported by experimental data and detailed protocols.
Introduction to this compound Linkers
This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker with aminooxy groups at both ends of a four-unit PEG chain.[1] This homobifunctional nature allows for the crosslinking of molecules, often proteins or antibody-drug conjugates (ADCs), that have been engineered or modified to possess aldehyde or ketone functionalities. The aminooxy group reacts specifically with these carbonyls to form a stable oxime linkage, a reaction favored for its high efficiency and specificity under mild conditions. The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2]
Mass Spectrometry for Characterization
Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization of bioconjugates.[1][3] For PEGylated molecules, including those with a this compound linker, electrospray ionization (ESI) coupled with liquid chromatography (LC), often with a time-of-flight (TOF) or quadrupole TOF (Q-TOF) mass analyzer, is the preferred method.[1][3]
Challenges in Analyzing PEGylated Conjugates
The analysis of PEGylated proteins by mass spectrometry presents unique challenges:
-
Heterogeneity : Traditional PEG reagents are polymeric and have inherent heterogeneity, which can complicate mass spectra. The use of discrete PEGs (dPEGs) like this compound simplifies analysis as they are single molecular weight compounds.[1]
-
Multiple Charge States : Large molecules like protein conjugates produce a series of multiply charged ions in the mass spectrometer, which can create complex spectra.[1]
-
Polydispersity of Conjugation : The number of attached linkers and drug molecules (in the case of ADCs) can vary, leading to a mixture of species with different masses.
Comparative Analysis of Bifunctional Linkers
| Linker Type | Reactive Group | Target Functional Group | Bond Formed | Key Characteristics |
| This compound | Aminooxy (-ONH2) | Aldehyde/Ketone | Oxime | High specificity; stable bond; requires carbonyl on target. |
| Bis-NHS-PEG | N-Hydroxysuccinimide Ester | Primary Amine (-NH2) | Amide | Well-established; reacts with abundant lysines; can lead to heterogeneous products.[4] |
| Bis-Maleimide-PEG | Maleimide | Thiol (-SH) | Thioether | Site-specific conjugation to cysteines; stable bond. |
| Bis-Cyano-PEG | Cyanate Ester | Primary Amine (-NH2) | Isourea | No leaving group, potentially simplifying purification.[4] |
Experimental Protocol: LC-MS Characterization of an ADC with a PEG4-aminooxy Linker
This protocol is adapted from a method for the characterization of an antibody-drug conjugate (ADC) formed using a PEG4-aminooxy linker.
1. Sample Preparation:
-
Dilute the ADC sample to a concentration of 0.1-0.5 mg/mL in Mobile Phase A (0.1% Formic Acid in Water).
-
For analysis of subunits (heavy and light chains), the ADC can be reduced with a reducing agent like Dithiothreitol (DTT).
2. LC-MS Method:
-
LC System: A UPLC system coupled to a Q-TOF mass spectrometer is recommended.
-
Column: A reversed-phase column suitable for protein analysis.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the prepared ADC sample.
-
Elute the ADC using a suitable gradient of Mobile Phase B (e.g., a linear gradient from 5% to 95% B over 15 minutes).
-
-
MS Acquisition:
-
Acquire mass spectra in the appropriate mass range for the intact ADC or its subunits (e.g., m/z 500-4000).
-
Use positive ion mode ESI.
-
3. Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge molecular weights of the different ADC species.
-
The mass difference between the unconjugated antibody and the conjugated species will confirm the successful conjugation and allow for the determination of the number of attached drug-linker moieties.
-
The drug-to-antibody ratio (DAR) can be calculated based on the relative abundance of each species observed in the mass spectrum.
Fragmentation Analysis
While specific fragmentation data for this compound is not extensively published, the fragmentation of PEG chains in mass spectrometry is known to occur through cleavage of the C-O or C-C bonds of the ethylene (B1197577) glycol units. In collision-induced dissociation (CID), deprotonated PEGs have been shown to fragment by the loss of C2H4O monomer units.[5] For conjugates, in-source fragmentation can sometimes be utilized to partially truncate the PEG moiety, simplifying the mass spectrum and aiding in the identification of the conjugation site.
Visualizing the Workflow and Setup
To better illustrate the processes involved, the following diagrams are provided.
Caption: Experimental workflow for LC-MS characterization of a this compound conjugate.
Caption: Logical relationship of a UPLC-QTOF mass spectrometry system for conjugate analysis.
Conclusion
The characterization of this compound conjugates by mass spectrometry is a robust approach for confirming successful conjugation, determining the degree of modification, and ensuring product homogeneity. While general principles of PEG analysis apply, the use of discrete PEGs simplifies the interpretation of mass spectra. The provided experimental protocol for an ADC serves as a strong foundation for developing methods for other this compound conjugates. Further studies focusing on the specific fragmentation patterns of this linker could provide deeper structural insights.
References
Stability Showdown: Oxime Bonds Offer Superior Durability for Bioconjugation
In the realm of drug development and proteomics, the stability of the chemical linkage used to create bioconjugates is paramount. For researchers utilizing reagents like Bis-aminooxy-PEG4, the resulting oxime bond provides a highly stable and reliable connection, crucial for ensuring that therapeutic payloads or imaging agents remain attached to their biomolecular targets under physiological conditions. An objective analysis of experimental data reveals that the oxime linkage consistently outperforms other common bioconjugation chemistries, such as hydrazones and traditional thiol-maleimide adducts, in terms of hydrolytic stability.
The oxime bond, formed via the condensation of an aminooxy group with an aldehyde or ketone, exhibits significantly greater resistance to hydrolysis compared to the analogous hydrazone bond.[1] This heightened stability is attributed to the greater electronegativity of the oxygen atom in the oxime linkage (C=N-O) compared to the nitrogen atom in a hydrazone (C=N-N), which makes the oxime less susceptible to protonation-initiated hydrolysis.[2]
Conversely, the popular thiol-maleimide linkage, which forms a thiosuccinimide ring, is plagued by a different instability pathway: a retro-Michael reaction.[3] This reversible process can lead to deconjugation, especially in the thiol-rich environment of the bloodstream, causing premature release of the conjugated payload and potential off-target effects.[3][4] While strategies exist to stabilize this linkage through subsequent hydrolysis of the succinimide (B58015) ring, the initial adduct is inherently less stable than the oxime bond.[3][5]
Quantitative Comparison of Linkage Stability
The hydrolytic stability of different bioconjugation linkages can be compared by examining their hydrolysis rates or half-lives under controlled conditions. The data clearly indicates the superior stability of the oxime linkage.
| Linkage Type | Key Stability Challenge | Condition | Relative Hydrolysis Rate (k) | Half-life (t½) |
| Oxime | Hydrolysis (Acid-Catalyzed) | pD 7.0 | k = 1 (Baseline) | Very long; hydrolysis is often too slow to measure accurately at neutral pD.[6] |
| Methylhydrazone | Hydrolysis (Acid-Catalyzed) | pD 7.0 | ~600 times faster than oxime | ~28 hours |
| Acetylhydrazone | Hydrolysis (Acid-Catalyzed) | pD 7.0 | ~300 times faster than oxime | ~55 hours |
| Semicarbazone | Hydrolysis (Acid-Catalyzed) | pD 7.0 | ~160 times faster than oxime | ~104 hours |
| N-Alkyl Thiosuccinimide (from Maleimide) | Retro-Michael Reaction | pH 7.4, in presence of glutathione | N/A (Different mechanism) | 20 - 80 hours (Thiol exchange) |
Note: Data for oxime and hydrazones are derived from studies on isostructural conjugates in deuterated buffer (pD) and represent the rate of acid-catalyzed hydrolysis.[2] Data for the N-Alkyl Thiosuccinimide adduct reflects instability due to the retro-Michael reaction in the presence of a competing thiol, not direct hydrolysis.[4] The conditions are not identical across all studies, but the data provides a strong basis for relative stability comparison.
Logical Flow of Stability
The choice of linkage has a direct and critical impact on the in-vivo fate of a bioconjugate. An unstable linkage can lead to premature payload release, reducing therapeutic efficacy and increasing potential toxicity. The oxime bond's high resistance to both hydrolysis and thiol exchange makes it a superior choice for applications requiring long-term stability in circulation.
Experimental Protocol: Assessing Hydrolytic Stability via ¹H NMR
This protocol describes a general method for determining the hydrolytic stability of an oxime-linked conjugate by monitoring its degradation over time using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Objective: To quantify the rate of hydrolysis of an oxime bond under specific pH and temperature conditions.
Materials:
-
Oxime-linked conjugate of interest
-
Deuterated buffer solution (e.g., phosphate (B84403) buffer in D₂O) adjusted to the desired pD (e.g., 5.0, 7.0, 9.0)
-
Deuterated aldehyde or ketone trap (e.g., deuterated formaldehyde, D₂CO)
-
Internal standard for quantification (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)
-
NMR tubes
-
NMR spectrometer (≥400 MHz recommended)
-
Constant temperature incubator or NMR probe with temperature control
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the oxime conjugate in the deuterated buffer at a known concentration (e.g., 1-5 mM).
-
Prepare a stock solution of the aldehyde/ketone trap in the same buffer. An excess of the trap (e.g., 10-fold molar excess) is used to drive the hydrolysis reaction to completion and prevent re-formation of the oxime.
-
Prepare a stock solution of the internal standard (TSP).
-
In an NMR tube, combine the conjugate stock, the trap stock, and the internal standard stock to achieve the desired final concentrations.
-
-
NMR Data Acquisition:
-
Set the NMR spectrometer's probe to the desired temperature (e.g., 37 °C).
-
Acquire an initial ¹H NMR spectrum (t=0). Ensure proper shimming to obtain good resolution. Use a water suppression pulse sequence if necessary.
-
Incubate the NMR tube at the set temperature.
-
Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of hydrolysis; it could range from every hour to every few days.
-
-
Data Analysis:
-
Process all spectra uniformly (e.g., phasing, baseline correction).
-
Identify a characteristic, well-resolved proton signal for the intact oxime conjugate and a signal for the hydrolysis product (e.g., the aldehyde proton of the released payload).
-
Integrate the area of the signal for the intact conjugate at each time point. Normalize this integral to the integral of the internal standard (TSP) to correct for any variations in concentration or instrument parameters.
-
Plot the natural logarithm of the normalized integral of the starting material (ln[Conjugate]) versus time.
-
For a first-order reaction, the plot should yield a straight line. The negative slope of this line is the first-order rate constant (k) for hydrolysis.
-
Calculate the half-life (t½) of the conjugate using the equation: t½ = ln(2) / k .
-
References
- 1. researchgate.net [researchgate.net]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Oxime | 7696 Publications | 60817 Citations | Top Authors | Related Topics [scispace.com]
A Head-to-Head Comparison: Bis-aminooxy-PEG4 vs. DBCO-PEG4 for Copper-Free Click Chemistry in Bioconjugation
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of ligation strategy is paramount. This guide provides an objective, data-driven comparison of two prominent copper-free click chemistry reagents: Bis-aminooxy-PEG4, which participates in oxime ligation, and DBCO-PEG4, a key player in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This comparison delves into the reaction kinetics, stability, and experimental considerations for each reagent, supported by quantitative data and detailed protocols to inform your selection for applications ranging from protein labeling and antibody-drug conjugate (ADC) development to surface immobilization and the construction of advanced biological tools.
At a Glance: Key Differences
| Feature | This compound (Oxime Ligation) | DBCO-PEG4 (SPAAC) |
| Reaction Partners | Aldehydes or Ketones | Azides |
| Reaction Product | Oxime bond | Triazole ring |
| Reaction Speed | Slower, often requires catalyst (e.g., aniline) for practical rates at neutral pH. | Fast, catalyst-free. |
| Bond Stability | Generally stable, but can be reversible under certain conditions (e.g., low pH). | Highly stable and considered irreversible. |
| Bioorthogonality | High | High |
Performance Comparison: A Deeper Dive into the Data
The efficiency of a bioconjugation reaction is critically dependent on its kinetics. Below is a summary of reported second-order rate constants for reactions involving DBCO derivatives and oxime ligations. It is important to note that direct head-to-head comparisons under identical conditions are scarce in the literature; therefore, the following data is compiled from various studies to provide a general performance overview.
Reaction Kinetics
| Reagent/Reaction | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| DBCO Derivatives | Benzyl Azide (B81097) | ~0.6 - 1.0 | Varies by solvent and temperature.[1] |
| DBCO Derivatives | Various Azides | ~0.1 - 2.0 | General range for DBCO derivatives.[1] |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55–1.22 | HEPES buffer (pH 7).[1] |
| Oxime Ligation (uncatalyzed) | Benzaldehyde | Typically < 0.01 at neutral pH. | Neutral pH.[2] |
| Oxime Ligation (aniline catalyzed) | Benzaldehyde | 8.2 ± 1.0 | 100 mM aniline (B41778), pH 7.[3] |
| Oxime Ligation (p-phenylenediamine catalyzed) | Aminooxy-functionalized PEG | 120-fold faster than uncatalyzed at pH 7. | 2 mM p-phenylenediamine, pH 7. |
Key Takeaway: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO reagents is inherently faster than uncatalyzed oxime ligation at physiological pH. However, the kinetics of oxime ligation can be significantly enhanced by several orders of magnitude with the use of catalysts like aniline or its derivatives, making it competitive for many applications.
Linkage Stability
The stability of the resulting covalent bond is crucial for the integrity of the bioconjugate, particularly for in vivo applications.
| Linkage | Stability Characteristics |
| Triazole (from SPAAC) | Considered highly stable and biologically inert. The formation is essentially irreversible under physiological conditions. |
| Oxime (from Oxime Ligation) | Generally stable, especially at neutral to basic pH. However, the reaction is reversible and the linkage can be susceptible to hydrolysis under acidic conditions. This reversibility can be exploited for applications requiring cleavable linkers. |
Experimental Protocols
Detailed methodologies are essential for reproducible and efficient bioconjugation. Below are generalized protocols for protein labeling using DBCO-PEG4 and this compound.
Protocol 1: Protein Labeling with DBCO-PEG4-NHS Ester followed by SPAAC
This two-step protocol first involves the modification of a protein with a DBCO moiety using an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues). The DBCO-labeled protein is then reacted with an azide-containing molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DBCO-PEG4-NHS Ester
-
Anhydrous DMSO or DMF
-
Azide-containing molecule of interest
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in amine-free buffer at a concentration of 1-10 mg/mL.
-
DBCO-PEG4-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-PEG4-NHS ester using a desalting column or dialysis.
-
SPAAC Reaction:
-
Add the azide-containing molecule to the purified DBCO-labeled protein. A 1.5- to 3-fold molar excess of the azide is often recommended.
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.
-
-
Final Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography) to remove excess azide.
Protocol 2: Protein Labeling via Oxime Ligation with this compound
This protocol requires the protein of interest to possess an aldehyde or ketone group. This can be achieved through various methods, such as the periodate (B1199274) oxidation of N-terminal serine/threonine residues or glycans.
Materials:
-
Aldehyde- or ketone-modified protein in a suitable buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5, or PBS, pH 7.0-7.4)
-
This compound
-
Aniline (optional, as a catalyst)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Ensure the aldehyde- or ketone-modified protein is in the desired reaction buffer.
-
This compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Labeling Reaction:
-
Add a molar excess of the this compound solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM. Note that aniline is toxic and should be handled with care.
-
Incubate the reaction for 2-24 hours at room temperature or 37°C. The reaction time will be significantly shorter when a catalyst is used.
-
-
Purification: Remove excess this compound and catalyst by a desalting column or dialysis.
Visualizing the Chemistry in Action
To better illustrate the applications and workflows involving these powerful bioconjugation techniques, the following diagrams are provided.
Caption: A logical diagram illustrating the versatility of both DBCO-PEG4 and this compound in conjugating various small molecules to different biomolecules.
Caption: An experimental workflow for constructing a FRET-based biosensor using bioorthogonal chemistry.
Conclusion: Making the Right Choice
The decision between this compound and DBCO-PEG4 hinges on the specific requirements of your application.
Choose DBCO-PEG4 for:
-
Applications requiring very fast, catalyst-free reaction kinetics.
-
The creation of highly stable, irreversible conjugates.
-
In vivo studies where the introduction of a catalyst is undesirable.
Choose this compound for:
-
Applications where an aldehyde or ketone handle is more readily introduced into the biomolecule of interest.
-
Scenarios where the reversibility of the oxime bond could be advantageous, such as in drug delivery systems.
-
Experiments where the presence of an azide is not feasible.
By understanding the distinct characteristics and performance metrics of each reagent, researchers can harness the power of copper-free click chemistry to advance their scientific and therapeutic goals.
References
Stability Showdown: A Comparative Guide to Bis-aminooxy-PEG4 and Other Bioconjugation Linkers
For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and safety of therapeutics like antibody-drug conjugates (ADCs). This guide provides an objective comparison of the in vitro and in vivo stability of Bis-aminooxy-PEG4 linkers against other commonly used alternatives, supported by experimental data and detailed protocols.
The ideal linker must strike a delicate balance: it needs to be stable enough to prevent premature payload release in circulation, yet labile enough to efficiently release its cargo at the target site. This guide delves into the stability profiles of various linkers, with a focus on the oxime linkage formed by this compound, to inform the rational design of next-generation bioconjugates.
Quantitative Stability Data: A Comparative Analysis
The stability of a linker is often assessed by its half-life in plasma or the percentage of intact conjugate remaining over time. While direct head-to-head quantitative data for this compound is emerging, the inherent stability of the oxime bond it forms provides a strong foundation for its use in developing stable bioconjugates. Oxime linkages are known to be significantly more stable than hydrazone linkages, especially at physiological pH.
Here, we present a summary of available quantitative data for different linker types to provide a comparative perspective.
Table 1: In Vitro Stability of Various Bioconjugation Linkers in Plasma/Serum
| Linker Type | Linkage Formed | Condition | Stability Metric | Result | Reference |
| Oxime (from Aminooxy) | Oxime | Human Plasma | Notable Stability | High percentage of intact conjugate observed. | [1] |
| Maleimide (Conventional) | Thioether (Succinimide) | Rat Plasma | % Intact ADC (Day 7) | ~40% | [2] |
| Maleimide (Self-Stabilizing) | Thioether (Hydrolyzed Succinimide) | Rat Plasma | % Intact ADC (Day 7) | >90% | [2] |
| Valine-Citrulline (vc) | Peptide | Mouse Plasma | DAR Loss | Unstable in mouse plasma due to carboxylesterase 1c activity. | |
| Hydrazone | Hydrazone | pH 7.2 | Half-life (t½) | 183 hours | |
| Disulfide | Disulfide | Human Plasma | Half-life (t½) | ~26 hours | |
| β-glucuronide | Glucuronide | Rat Plasma | Half-life (t½) | 81 days (extrapolated) | [3] |
Table 2: In Vivo Stability of Various Bioconjugation Linkers
| Linker Type | Linkage Formed | Animal Model | Stability Metric | Result | Reference |
| Maleimide (Self-Stabilizing) | Thioether (Hydrolyzed Succinimide) | Rat | % Payload Retention (Day 7) | >80% | [2] |
| Maleimide (Conventional) | Thioether (Succinimide) | Rat | % Payload Retention (Day 7) | <20% | |
| Tandem-Cleavage (Glucuronide-Dipeptide) | Peptide | Rat | Payload Retention | Remained mostly intact through day 12. | |
| Valine-Citrulline (vc) | Peptide | Rat | Payload Retention | Rapid payload loss observed. | |
| PEGylated rhTIMP-1 | Amide | Mice | Plasma Half-life | Extended from 1.1 h to 28 h. | |
| PEGylated N-TIMP2 | Triazole (Click Chemistry) | Mice | Elimination Half-life | 8-fold increase compared to non-PEGylated. |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of robust bioconjugates. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Plasma/Serum Stability Assay
This assay evaluates the stability of a bioconjugate in plasma or serum by monitoring the amount of intact conjugate or the release of the payload over time.
Workflow for In Vitro Plasma Stability Assay
Caption: Workflow for assessing bioconjugate stability in vitro.
Detailed Protocol:
-
Incubation: Incubate the bioconjugate (e.g., at 100 µg/mL) in human, mouse, or rat plasma/serum at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Preparation:
-
To measure the drug-to-antibody ratio (DAR), isolate the bioconjugate from the plasma using affinity capture methods, such as Protein A magnetic beads.
-
To quantify the free payload, precipitate the plasma proteins using an organic solvent like acetonitrile (B52724) and collect the supernatant.
-
-
LC-MS Analysis:
-
For DAR analysis, analyze the intact or reduced bioconjugate by liquid chromatography-mass spectrometry (LC-MS). A decrease in the average DAR over time indicates linker instability.
-
For free payload analysis, quantify the amount of released payload in the supernatant using LC-MS/MS.
-
-
Data Analysis: Calculate the percentage of intact bioconjugate or the concentration of released payload at each time point relative to the initial time point.
In Vivo Pharmacokinetic Study
This study assesses the stability and pharmacokinetic profile of a bioconjugate in a living organism.
Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for assessing bioconjugate stability in vivo.
Detailed Protocol:
-
Animal Dosing: Administer the bioconjugate to the selected animal model (e.g., mice or rats) via intravenous (IV) injection.
-
Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 5 minutes, 1, 6, 24, 72, and 168 hours).
-
Plasma/Serum Preparation: Process the collected blood samples to separate plasma or serum.
-
Bioanalysis:
-
Total Antibody Quantification (ELISA or LC-MS/MS): Measure the concentration of the total antibody, regardless of whether the payload is attached.
-
Conjugated Antibody Quantification (ELISA or LC-MS/MS): Measure the concentration of the antibody with the payload still attached. This can be achieved using an ELISA that detects the payload or by measuring the DAR via LC-MS.
-
Free Payload Quantification (LC-MS/MS): Quantify the amount of payload that has been released into circulation.
-
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters, such as elimination half-life (t½), clearance (CL), and volume of distribution (Vd), for each analyte.
Signaling Pathways and Logical Relationships
The choice of linker chemistry directly influences the stability and subsequent mechanism of action of a bioconjugate.
Mechanism of Action for an ADC with a Cleavable Linker
Caption: General mechanism of action for an antibody-drug conjugate.
References
Validation of Site-Specific Conjugation with Bis-aminooxy-PEG4: A Comparative Guide
The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics has underscored the critical need for precise control over drug placement and stoichiometry. Site-specific conjugation methods have emerged as a superior alternative to random conjugation strategies, leading to more homogeneous products with improved therapeutic indices. This guide provides a detailed comparison of site-specific conjugation using Bis-aminooxy-PEG4 via oxime ligation against the conventional maleimide-thiol chemistry, supported by experimental data and detailed protocols for validation.
Comparison of Key Conjugation Chemistries
Site-specific conjugation with this compound offers distinct advantages over traditional maleimide-based methods, primarily in the stability of the resulting bond and the homogeneity of the final ADC product.
| Feature | Oxime Ligation (this compound) | Maleimide-Thiol Conjugation |
| Reaction Site | Aldehyde or ketone groups, often engineered or generated by oxidation of antibody glycans.[1][2] | Thiol groups from native or engineered cysteines.[3] |
| Specificity | High. Targets specific, bio-orthogonally introduced carbonyl groups.[4][5] | High for engineered cysteines, but can react with other free thiols. |
| Linkage Stability | Highly stable oxime bond, resistant to hydrolysis at physiological pH. | Thioether bond is susceptible to deconjugation via retro-Michael reaction, especially in the presence of endogenous thiols like glutathione. |
| Product Homogeneity | High, leading to a well-defined Drug-to-Antibody Ratio (DAR). | Can be heterogeneous if multiple reactive cysteines are present or if deconjugation and cross-conjugation occur. |
| Conjugation Efficiency | Generally high (>80-95%), though reaction kinetics can be slower than maleimide (B117702) chemistry. | High (often >80%), with rapid reaction kinetics. However, efficiency can be impacted by steric hindrance and reaction conditions. |
| Key Advantage | Produces highly stable and homogeneous ADCs with predictable properties. | Fast and efficient reaction for cysteine-specific conjugation. |
| Key Disadvantage | Reaction can be slower and may require acidic conditions or catalysts to optimize kinetics. | Potential for linker instability in vivo, leading to premature drug release and off-target toxicity. |
Experimental Validation Workflow
Validating the site-specific conjugation of a drug to an antibody using this compound involves a multi-step process encompassing conjugation, purification, and comprehensive analytical characterization.
Caption: High-level workflow for creating and validating a site-specific ADC.
Detailed Experimental Protocols
Antibody Glycan Oxidation to Generate Aldehyde Groups
This protocol creates conjugation sites by selectively oxidizing the glycan moieties in the Fc region of the antibody.
-
Materials :
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4.
-
Sodium periodate (B1199274) (NaIO₄) solution.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.
-
-
Procedure :
-
Buffer exchange the mAb into the Reaction Buffer.
-
Add a calculated amount of NaIO₄ to the mAb solution to a final concentration of 1-10 mM.
-
Incubate the reaction in the dark at 4°C for 30 minutes.
-
Quench the reaction by adding an excess of propylene (B89431) glycol.
-
Remove excess reagents and buffer exchange the oxidized antibody into a suitable conjugation buffer (e.g., PBS, pH 6.5-7.0) using a desalting column.
-
Oxime Ligation with this compound-Drug
This step conjugates the aminooxy-functionalized drug-linker to the aldehyde groups on the oxidized antibody.
-
Materials :
-
Oxidized antibody.
-
This compound-Drug linker dissolved in an organic solvent like DMSO.
-
Aniline (B41778) (optional, as a catalyst).
-
-
Procedure :
-
Add a molar excess (e.g., 5-10 fold) of the this compound-Drug solution to the oxidized antibody.
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture for 2-16 hours at room temperature with gentle agitation.
-
Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unreacted drug-linker and other impurities.
-
Characterization by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method to determine the drug-to-antibody ratio (DAR) distribution by separating ADC species based on hydrophobicity.
-
Instrumentation : HPLC system with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A : High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B : Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0).
-
Procedure :
-
Equilibrate the column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute the ADC species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).
-
Monitor absorbance at 280 nm. Different peaks correspond to species with different numbers of conjugated drugs (DAR0, DAR1, DAR2, etc.).
-
Calculate the average DAR by integrating the peak areas.
-
Characterization by Mass Spectrometry (MS)
Mass spectrometry provides precise mass information to confirm successful conjugation, determine the exact DAR, and verify the homogeneity of the ADC.
-
Instrumentation : High-resolution mass spectrometer (e.g., Q-TOF) coupled with liquid chromatography (LC-MS).
-
Procedure (Intact Mass Analysis) :
-
Desalt the ADC sample using a rapid buffer exchange method, such as SEC-MS.
-
Infuse the sample into the mass spectrometer under native or denaturing conditions.
-
Acquire the mass spectrum and deconvolute the data to obtain the zero-charge mass of the different ADC species.
-
The mass difference between the unconjugated antibody and the conjugated species confirms the number of drug-linkers attached.
-
In Vitro Cytotoxicity Assay
This functional assay is essential to validate that the ADC maintains its biological activity and selectively kills target cancer cells.
-
Materials :
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative).
-
Cell culture medium and reagents.
-
Cell viability assay kit (e.g., CellTiter-Glo®).
-
-
Procedure :
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug.
-
Incubate for a period of 72-120 hours.
-
Measure cell viability using the chosen assay kit according to the manufacturer's instructions.
-
Plot the dose-response curves and calculate the IC₅₀ (half-maximal inhibitory concentration) values to determine the potency and specificity of the ADC.
-
Data Presentation: Quantitative Analysis of Conjugation
The success of site-specific conjugation is quantified through rigorous analytical techniques.
Table 2: Representative HIC Data for a Site-Specific ADC
| Peak ID | Retention Time (min) | Species | Relative Peak Area (%) |
| 1 | 10.5 | Unconjugated mAb (DAR0) | 4.8 |
| 2 | 15.2 | ADC (DAR2) | 94.1 |
| 3 | 17.8 | Aggregates / Fragments | 1.1 |
| Result | Average DAR | 1.88 |
This data illustrates a highly homogeneous product, with over 94% of the species being the desired DAR2 ADC.
Table 3: Representative Intact Mass Spectrometry Data
| Species | Expected Mass (Da) | Observed Mass (Da) | Mass Difference (Da) | Interpretation |
| Unconjugated mAb | 148,520.0 | 148,521.5 | - | Confirmed identity of mAb. |
| Drug-Linker | 1,250.5 | - | - | Molecular weight of one payload unit. |
| ADC (DAR2) | 150,021.0 | 150,022.8 | 2,501.3 | Confirms covalent attachment of two drug-linker moieties. |
Mass spectrometry data provides unambiguous confirmation of the final product's identity and drug load.
Visualization of Pathways and Processes
Caption: The chemical reaction forming a stable oxime bond.
Caption: Comparison of outcomes from different conjugation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PEG Linkers on Antibody-Drug Conjugate Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker component of an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index, influencing stability, pharmacokinetics, and payload delivery. Among various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a versatile tool for optimizing ADC performance. This guide provides an objective comparison of the efficacy of ADCs featuring different PEG linkers, supported by experimental data, to inform the rational design of next-generation targeted cancer therapies.
The Role of PEG Linkers in ADCs
Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer that, when incorporated into ADC linkers, offers several advantages.[1][2] PEGylation can enhance the solubility and stability of ADCs, particularly those with hydrophobic payloads, thereby reducing the propensity for aggregation.[1][3] Furthermore, the hydrodynamic radius of the ADC can be increased with PEGylation, leading to reduced renal clearance and a prolonged plasma half-life.[2][3] This extended circulation time can facilitate greater tumor accumulation and improved therapeutic outcomes. The length of the PEG chain is a crucial parameter that can be modulated to fine-tune these properties.[3]
Comparative Efficacy Data
The selection of a PEG linker necessitates a careful balance between improving pharmacokinetic properties and maintaining potent cytotoxicity. The following tables summarize quantitative data from preclinical studies, illustrating the impact of different PEG linker lengths on key ADC performance metrics.
| Table 1: In Vitro Cytotoxicity of ADCs with Different PEG Linkers | |||
| ADC Construct | PEG Linker | Cell Line | IC50 (nM) |
| ZHER2-SMCC-MMAE | No PEG | NCI-N87 | 0.8 |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | NCI-N87 | 3.6 (4.5-fold decrease) |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | NCI-N87 | 17.6 (22-fold decrease) |
| ADC with non-PEGylated drug-linker | No PEG | L540cy | - |
| ADC with PEG2 drug-linker | 2 PEG units | L540cy | - |
| ADC with PEG4 drug-linker | 4 PEG units | L540cy | - |
| ADC with PEG8 drug-linker | 8 PEG units | L540cy | - |
| ADC with PEG12 drug-linker | 12 PEG units | L540cy | - |
| ADC with PEG24 drug-linker | 24 PEG units | L540cy | - |
Data synthesized from multiple sources.[4][5] Note: A decrease in IC50 indicates an increase in cytotoxicity.
| Table 2: Pharmacokinetics of ADCs with Different PEG Linkers in Rodents | ||
| ADC Construct | PEG Linker | Plasma Half-life (t1/2) |
| ZHER2-SMCC-MMAE | No PEG | 19.6 min |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 49.0 min (2.5-fold increase) |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 219.5 min (11.2-fold increase) |
| ADC with non-PEGylated drug-linker | No PEG | Lower plasma exposure |
| ADC with PEG side chain | PEG units | Increased plasma exposure |
Data synthesized from multiple sources.[4][5]
| Table 3: In Vivo Antitumor Efficacy of ADCs with Different PEG Linkers in Xenograft Models | |||
| ADC Construct | PEG Linker | Tumor Model | Tumor Growth Inhibition (%) |
| Non-PEGylated ADC | No PEG | L540cy xenograft | 11% |
| ADC with 2 PEG units | 2 PEG units | L540cy xenograft | 35-45% |
| ADC with 4 PEG units | 4 PEG units | L540cy xenograft | 35-45% |
| ADC with 8 PEG units | 8 PEG units | L540cy xenograft | 75-85% |
| ADC with 12 PEG units | 12 PEG units | L540cy xenograft | 75-85% |
| ADC with 24 PEG units | 24 PEG units | L540cy xenograft | 75-85% |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | NCI-N87 xenograft | Most ideal therapeutic ability |
Data synthesized from multiple sources.[4][5]
The data consistently demonstrates that increasing PEG linker length generally leads to a longer plasma half-life and enhanced in vivo antitumor efficacy.[4][5] However, this is often accompanied by a decrease in in vitro cytotoxicity.[4] This trade-off underscores the importance of optimizing PEG linker length for each specific ADC to achieve the desired therapeutic window.
Visualizing ADC Structure and Experimental Workflow
To better understand the components and evaluation process of ADCs with PEG linkers, the following diagrams illustrate the general structure of an ADC, a typical experimental workflow for efficacy comparison, and the process of ADC internalization and payload release.
Caption: General structure of a PEGylated Antibody-Drug Conjugate.
Caption: A typical experimental workflow for comparing ADC efficacy.
Caption: Pathway of ADC internalization and subsequent payload release.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is crucial for the accurate comparison of ADC efficacy. The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target cancer cell lines (e.g., NCI-N87)
-
Complete cell culture medium
-
ADCs with different PEG linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete culture medium and add them to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization (MTT only): If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.[2][6]
Pharmacokinetic (PK) Analysis in Rodents
This study evaluates the distribution, metabolism, and excretion of the ADC over time.
Materials:
-
Rodents (e.g., mice or rats)
-
ADCs with different PEG linkers
-
Dosing and blood collection equipment
-
ELISA or LC-MS/MS instrumentation
Procedure:
-
Administration: Administer a single intravenous (IV) dose of the ADC to each animal.[7]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[7]
-
Sample Processing: Process the blood samples to isolate plasma.[7]
-
Quantification: Quantify the concentration of the total antibody and/or conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.[8][9]
-
Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
In Vivo Antitumor Efficacy in Xenograft Models
This study assesses the ability of the ADC to inhibit tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line for tumor implantation
-
ADCs with different PEG linkers
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of the mice.[10][11]
-
Tumor Growth and Grouping: Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.[10][12]
-
ADC Administration: Administer the ADCs and a vehicle control to the respective groups according to the defined dosing schedule.[10]
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the general health of the animals.[12]
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size or at a set time point.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.[10]
Conclusion
The incorporation of PEG linkers is a powerful strategy to enhance the therapeutic potential of ADCs. By carefully selecting the appropriate PEG linker length, researchers can optimize the pharmacokinetic profile, leading to improved in vivo efficacy. While longer PEG chains may slightly reduce in vitro potency, the overall benefit in terms of tumor drug delivery and therapeutic index is often significant. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of ADCs with different PEG linkers, facilitating the development of more effective and safer targeted cancer therapies.
References
- 1. agilent.com [agilent.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Bis-aminooxy-PEG4: A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of Bis-aminooxy-PEG4, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to be aware of its potential hazards. While classifications can vary, it is prudent to treat the substance with care. Some sources indicate it may be harmful if swallowed, cause skin and eye irritation, and may be toxic to aquatic life with long-lasting effects[1][2].
Always handle this compound in a chemical fume hood. [3]
The following table summarizes the required personal protective equipment:
| PPE Category | Item | Specification/Standard |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material |
| Eye Protection | Safety goggles or glasses | ANSI Z87.1 or equivalent |
| Body Protection | Laboratory coat | Standard lab attire |
II. Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as special waste and arrange for its collection by a licensed disposal company.[3]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials, in a designated and clearly labeled waste container.
-
Ensure the container is tightly closed.
-
-
Spill Management:
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".
-
Store the waste container in a designated, secure area away from incompatible materials, such as oxidizing agents.[3]
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Disposal must be conducted in accordance with all national, regional, and local regulations.[3]
-
III. Experimental Workflow: Disposal Decision Process
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Bis-aminooxy-PEG4
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensure both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Bis-aminooxy-PEG4, a homobifunctional crosslinking reagent.
I. Compound Information and Hazard Identification
This compound (CAS No. 98627-72-6) is a polyethylene (B3416737) glycol (PEG) derivative used in bioconjugation.[1] While some safety data sheets (SDS) classify it as not hazardous, others indicate potential risks including acute oral toxicity, skin and eye irritation, and respiratory irritation.[2][3][4] It is also identified as very toxic to aquatic life with long-lasting effects.[3] Therefore, a cautious approach to handling is essential.
II. Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection : Chemical safety goggles are required to protect against splashes.[2]
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves.[2][3]
-
Body Protection : A laboratory coat is necessary to protect skin and clothing.[3]
-
Respiratory Protection : All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any aerosols or vapors.[2]
III. Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C10H24N2O6 | [1][2] |
| Molecular Weight | 268.3 g/mol | [1][2] |
| CAS Number | 98627-72-6 | [1][2] |
| Appearance | Liquid | [2] |
| Storage Temperature | -20°C | [1][2] |
| Solubility | Water, DMSO, DCM, DMF | [1] |
IV. Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure a safety shower and eyewash station are readily accessible.[3]
2. Handling Procedure:
-
Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
Use only by, or under the close supervision of, individuals qualified in handling potentially hazardous chemicals.[2]
-
Avoid contact with skin and eyes.[4]
-
Wash hands thoroughly after handling the compound.[2]
3. Storage:
-
Store the compound in a tightly closed container at -20°C.[1][2]
-
Keep away from oxidizing agents, heat, sparks, and open flames.[2]
V. Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention if irritation persists.[2]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[2][4]
-
Inhalation : Move the individual to fresh air. If symptoms persist, seek medical attention.[2]
-
Ingestion : If swallowed, wash out the mouth with water and call a poison center or doctor if you feel unwell.[2][3]
-
Spills : For small spills, absorb the material with an inert substance like sand or vermiculite. Sweep up the mixture and place it in a sealed container for disposal.[2] Prevent the spill from entering drains or water courses.[2][3]
VI. Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection : Collect all contaminated materials (e.g., pipette tips, gloves, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method : Arrange for disposal by a licensed disposal company.[2] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.[2]
VII. Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
